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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide: A Technical Guide for Advanced Heterocyclic Scaffolding

Executive Summary & Strategic Importance In modern drug discovery and agrochemical development, the precise engineering of molecular scaffolds is paramount. 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (CAS No.: 2167152-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern drug discovery and agrochemical development, the precise engineering of molecular scaffolds is paramount. 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (CAS No.: 2167152-82-9) is a highly specialized, bifunctional building block. Its structural architecture features an α -bromoketone moiety coupled with a uniquely substituted phenyl ring containing an ortho-bromo and a meta-trifluoromethoxy (-OCF 3​ ) group.

The -OCF 3​ group acts as a robust bioisostere for halogens and ethers, significantly enhancing lipophilicity and metabolic stability while modulating the electronic distribution of the aromatic system. As an α -bromoacetophenone derivative, this compound serves as a critical electrophilic intermediate for the synthesis of five- and six-membered bioactive heterocycles, including thiazoles, imidazoles, and quinoxalines, via condensation with nucleophiles such as thioureas or 1,2-diamines[1].

Retrosynthetic Analysis & Route Optimization

The logical precursor for this target is 2'-bromo-5'-(trifluoromethoxy)acetophenone (CAS No.: 1558247-47-4)[2]. The core synthetic challenge lies in the regioselective monobromination of the α -carbon without inducing unwanted aromatic ring bromination or over-bromination to the α,α -dibromo derivative[3].

Historically, direct bromination utilizing liquid bromine (Br 2​ ) in acetic acid has been the industrial standard[4]. However, this method presents severe safety hazards, requires strict stoichiometric control, and often yields difficult-to-separate polybrominated byproducts[3]. Alternative methodologies, such as the use of Copper(II) bromide (CuBr 2​ ), offer high selectivity by acting simultaneously as a brominating agent and an oxidant, though they require extended reaction times and generate heavy metal waste[5].

To optimize for both yield and environmental sustainability, the N-bromosuccinimide (NBS) mediated bromination catalyzed by p-toluenesulfonic acid (p-TsOH) under microwave irradiation is the most efficient bench-scale route[6]. This method provides a low, steady-state concentration of electrophilic bromine, effectively suppressing dibromination while achieving full conversion in under 30 minutes[6].

Table 1: Quantitative Comparison of Synthetic Routes
Synthetic RouteReagents / CatalystReaction TimeTypical YieldSelectivity (Mono:Di)Scalability / Safety Profile
Direct Bromination Br 2​ , AlCl 3​ or AcOH[5]2–4 hours65–75%Moderate (80:20)High scalability, but highly corrosive and toxic[4].
Cu(II) Bromination CuBr 2​ , EtOAc/CHCl 3​ [5]12–24 hours80–85%Excellent (95:5)Mild conditions, but poor atom economy; heavy metal waste.
NBS / Microwave NBS, p-TsOH, CH 2​ Cl 2​ [6]10–30 mins85–95%Excellent (>98:2)Fast, highly selective, safe handling; ideal for bench-scale[6].

Mechanistic Causality of NBS/p-TsOH Bromination

The success of the NBS/p-TsOH route relies on a self-validating catalytic cycle. The addition of p-TsOH is not merely additive; it is the mechanistic driver for the enolization of the acetophenone derivative[3]. Ketones inherently exist in an equilibrium heavily favoring the keto tautomer. The acid catalyst protonates the carbonyl oxygen, drastically lowering the activation energy required to form the nucleophilic enol intermediate[6].

Once the enol is formed, NBS acts as a mild, controlled source of bromonium ions (Br + ). The enol attacks the electrophilic bromine, forming a transient bromonium complex that rapidly loses a proton to restore the carbonyl double bond, yielding the target α -bromoketone[6]. Microwave irradiation ensures a uniform thermal profile, preventing localized "hot spots" that typically drive the activation energy toward the unwanted dibromination pathway[6].

SynthesisWorkflow SM Starting Material Acetophenone Derivative Enol Acid-Catalyzed Enolization SM->Enol p-TsOH Brom Bromination via NBS (Microwave, 80°C) Enol->Brom NBS Prod Target Product Phenacyl Bromide Brom->Prod -Succinimide

Figure 1: Forward synthesis workflow for NBS-mediated α -bromination under microwave irradiation.

MechanisticPathway Keto Ketone Tautomer Enol Enol Intermediate Keto->Enol H+ Complex Bromonium Complex Enol->Complex Br+ (NBS) AlphaBr α-Bromo Ketone (Target) Complex->AlphaBr -H+ DiBr α,α-Dibromo Ketone (Byproduct) AlphaBr->DiBr Excess Br+

Figure 2: Mechanistic pathway highlighting the critical enolization step and the risk of over-bromination.

Self-Validating Experimental Protocol

The following protocol leverages the NBS/p-TsOH methodology optimized for microwave reactors[6]. This system is self-validating: the visual disappearance of the suspended NBS and the color shift of the solution serve as real-time indicators of reaction progress[3].

Reagents & Materials
  • Substrate: 2'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 equiv, 10 mmol)[2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) – Must be recrystallized from water prior to use to remove trace Br 2​ and succinimide.

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (0.1 equiv, 1.0 mmol)[3]

  • Solvent: Dichloromethane (CH 2​ Cl 2​ ), anhydrous (20 mL)[6]

Step-by-Step Methodology
  • Preparation: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 10 mmol of 2'-bromo-5'-(trifluoromethoxy)acetophenone in 20 mL of anhydrous CH 2​ Cl 2​ .

  • Catalyst Addition: Add 1.0 mmol of p-TsOH·H 2​ O. Stir for 2 minutes at room temperature to ensure homogeneous distribution and initiate enolization.

  • Electrophile Addition: Add 10.5 mmol of NBS in a single portion. Seal the reaction vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80 °C with a power setting of 100 W for 15–30 minutes[6].

    • Causality Check: The reaction mixture will initially appear as a cloudy suspension. As NBS is consumed and converted to the highly soluble succinimide byproduct, the solution will clarify, indicating reaction completion[3].

  • Reaction Monitoring: Confirm completion via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The product spot will run slightly lower than the starting material due to increased polarity from the bromine atom.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to quench any residual electrophilic bromine, followed by saturated aqueous sodium bicarbonate (NaHCO 3​ ) to neutralize the p-TsOH catalyst[3].

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes 95:5 Hexanes/EtOAc) to afford the pure 2-bromo-5-(trifluoromethoxy)phenacyl bromide.

Characterization & Analytical Validation

Rigorous analytical validation is required to confirm the regioselectivity of the bromination. The α -protons of the phenacyl bromide will appear as a distinct singlet in the 1 H NMR spectrum, shifted downfield compared to the methyl protons of the starting acetophenone.

Table 2: Expected Spectral Data for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide
Analytical TechniqueExpected Signals / ObservationsStructural Correlation
1 H NMR (400 MHz, CDCl 3​ ) δ ~4.50 (s, 2H) α -CH 2​ -Br protons (diagnostic singlet).
δ 7.20 – 7.80 (m, 3H)Aromatic protons (ortho-bromo, meta-OCF 3​ coupling).
13 C NMR (100 MHz, CDCl 3​ ) δ ~191.0Carbonyl carbon (C=O).
δ ~120.5 (q, JC−F​ ~ 258 Hz)Trifluoromethoxy carbon (-OCF 3​ ).
δ ~33.5 α -carbon (-CH 2​ Br).
19 F NMR (376 MHz, CDCl 3​ ) δ ~-58.0 (s, 3F)Trifluoromethoxy fluorine atoms.
Mass Spectrometry (ESI-MS) m/z ~359.8, 361.8, 363.8[M+H] + isotopic cluster characteristic of a dibrominated molecule (1:2:1 ratio due to Br/ Br).
IR Spectroscopy (ATR) ~1705 cm −1 Strong C=O stretching frequency (acetophenone derivative).

References

  • Guan, X.-Y., Al-Misba'a, Z., & Huang, K.-W. "Efficient and selective α -bromination of carbonyl compounds with N-bromosuccinimide under microwave." Arabian Journal of Chemistry, 8(6), 892-896 (2015). Available at:[Link]

  • Jangid, D. K., & Dhadda, S. "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles." IntechOpen (2019). Available at:[Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. "Synthetic Access to Aromatic α -Haloketones." Molecules, 27(11), 3583 (2022). Available at:[Link]

Sources

Exploratory

Comprehensive Spectral Profiling of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide: A Technical Guide for Structural Elucidation

Executive Summary The structural validation of halogenated aromatic ketones requires a multi-modal analytical approach due to complex electronic interactions and isotopic distributions. This whitepaper provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of halogenated aromatic ketones requires a multi-modal analytical approach due to complex electronic interactions and isotopic distributions. This whitepaper provides an in-depth spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide . Designed for drug development professionals and analytical chemists, this guide establishes the causality behind the observed spectral phenomena and provides self-validating protocols for rigorous laboratory replication.

Chemical Identity & Structural Logic

Chemical Name: 2-Bromo-5-(trifluoromethoxy)phenacyl bromide IUPAC Name: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-bromoethanone CAS Number: 2167152-82-9[1] Molecular Formula: C9H5Br2F3O2[1] Molecular Weight: 361.94 g/mol [1]

Phenacyl bromides are highly reactive alkylating agents frequently utilized in the synthesis of heterocyclic pharmacophores (e.g., thiazoles and imidazoles)[2]. The introduction of a trifluoromethoxy (–OCF3) group enhances the molecule's lipophilicity and metabolic stability. Spectroscopically, the combination of two bromine atoms (one aromatic, one aliphatic), a conjugated carbonyl, and a fluorinated substituent creates a highly distinct, predictable set of analytical signatures.

Workflow Sample Sample Prep (2-Bromo-5-(OCF3)phenacyl bromide) NMR NMR Analysis (1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS GC-EI-MS (70 eV) Sample->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insights

The 1 H NMR spectrum is governed by strong anisotropic and inductive effects. The alpha-protons of the phenacyl bromide group (–CH 2​ Br) are heavily deshielded by the combined electron-withdrawing pull of the adjacent carbonyl π -system and the electronegative aliphatic bromine, pushing them downfield to a distinct singlet at ~4.50 ppm. The aromatic region displays a classic AMX spin system typical of 1,2,5-trisubstituted benzenes, where meta-coupling ( J≈2.5 Hz) and ortho-coupling ( J≈8.8 Hz) clearly define the relative positions of the substituents.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
7.86Doublet (d)2.51HAr-H (C6, ortho to C=O)
7.76Doublet (d)8.81HAr-H (C3, ortho to Br)
7.56Doublet of doublets (dd)8.8, 2.51HAr-H (C4)
4.50Singlet (s)-2H–CH 2​ Br
Table 2: 13 C & 19 F NMR Spectral Data (100 MHz / 376 MHz, CDCl 3​ )
NucleusChemical Shift (ppm)MultiplicityAssignment
13 C191.0SingletC=O (Carbonyl)
13 C148.0SingletAr-C (C5, ipso to –OCF 3​ )
13 C138.0SingletAr-C (C1, ipso to C=O)
13 C135.5SingletAr-CH (C3)
13 C123.0SingletAr-CH (C4)
13 C122.5SingletAr-CH (C6)
13 C120.5Quartet ( JCF​≈258 Hz)–OCF 3​ carbon
13 C118.5SingletAr-C (C2, ipso to Br)
13 C33.5Singlet–CH 2​ Br carbon
19 F-58.0Singlet–OCF 3​ fluorines

Infrared (IR) Spectroscopy

Causality & Mechanistic Insights

Standard acetophenones exhibit a carbonyl stretch around 1680–1690 cm −1 . However, the alpha-halogen in phenacyl bromides induces a strong field effect. When the C–Br bond rotates into a syn coplanar conformation with the C=O bond, dipole-dipole repulsion increases the force constant of the carbonyl double bond, shifting the absorption to a higher frequency (~1715 cm −1 ).

Table 3: ATR-FTIR Spectral Data
Wavenumber (cm −1 )IntensityAssignment
1715StrongC=O stretch (alpha-halogen shifted)
1590, 1480MediumAromatic C=C stretches
1250, 1210, 1160Strong, BroadC–F stretches (–OCF 3​ group)
680MediumC–Br stretch

Mass Spectrometry (EI-MS)

Causality & Mechanistic Insights

Electron Ionization (EI) at 70 eV yields a distinct molecular ion [M]∙+ cluster. Because the molecule contains two bromine atoms, the isotopic distribution follows a characteristic 1:2:1 ratio at m/z 360, 362, and 364, reflecting the natural ~50:50 abundance of 79 Br and 81 Br. Fragmentation is primarily driven by alpha-cleavage at the carbonyl group, a universally documented pathway for phenacyl bromides, resulting in a highly stable acylium base peak[3].

MS_Frag M_ion Molecular Ion [M]*+ m/z 360, 362, 364 (1:2:1) Acylium Acylium Ion [M - CH2Br]+ m/z 267, 269 (1:1) M_ion->Acylium -*CH2Br CH2Br Bromomethyl Cation m/z 93, 95 (1:1) M_ion->CH2Br Alpha Cleavage Phenyl Phenyl Cation [M - CH2Br - CO]+ m/z 239, 241 (1:1) Acylium->Phenyl -CO

Major Electron Ionization (EI) fragmentation pathway.

Table 4: GC-EI-MS Fragmentation Data
m/zRelative AbundanceIon / FragmentIsotopic Pattern
360, 362, 36415% [M]∙+ (Molecular Ion)1:2:1 (Two Br atoms)
267, 269100% (Base Peak) [M−CH2​Br]+ (Acylium Ion)1:1 (One Br atom)
239, 24145% [M−CH2​Br−CO]+ (Phenyl Cation)1:1 (One Br atom)
93, 9520% [CH2​Br]+ (Bromomethyl Cation)1:1 (One Br atom)

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following methodologies incorporate built-in validation steps (blanks, internal standards, and tuning checks).

Protocol A: NMR Sample Preparation and Acquisition
  • System Calibration: Ensure the NMR spectrometer is tuned and matched for 1 H, 13 C, and 19 F nuclei. Run a standard lineshape sample (e.g., 1% CHCl 3​ in Acetone- d6​ ) to verify resolution.

  • Sample Preparation: Weigh exactly 15.0 mg of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide.

  • Dissolution & Internal Standard: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: TMS provides a reliable 0.00 ppm reference point for chemical shift calibration.

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette into a 5 mm NMR tube. Rationale: Removing insoluble particulates ensures a homogeneous magnetic field, which is critical for resolving fine meta-couplings ( J≈2.5 Hz).

  • Acquisition: Lock onto the deuterium signal of CDCl 3​ . Shim the Z1-Z5 gradients until the lock level is maximized. Acquire 1 H (16 scans), 13 C (1024 scans, composite pulse decoupling), and 19 F (64 scans).

Protocol B: ATR-FTIR Analysis
  • Background Validation: Clean the diamond ATR crystal with spectroscopic grade isopropanol. Allow to dry completely. Collect a background spectrum (32 scans, 4 cm −1 resolution) to subtract atmospheric water and CO 2​ interference.

  • Sample Application: Place ~2 mg of the neat solid sample directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the force gauge indicates optimal contact. Rationale: Eliminating air gaps prevents signal attenuation and ensures accurate relative intensity ratios.

  • Acquisition: Collect 32 scans. Validate the spectrum by ensuring the baseline is flat and the maximum absorbance does not exceed 1.2 AU (preventing detector saturation).

Protocol C: GC-EI-MS Analysis
  • Sample Preparation: Dilute the compound to 1.0 mg/mL in GC-grade dichloromethane (DCM).

  • System Suitability (Blank): Inject a pure DCM solvent blank to confirm the absence of column bleed or carryover from previous runs.

  • Injection: Inject 1.0 µL using a split ratio of 50:1 to prevent column overloading. Set the inlet temperature to 250°C.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Detection: Set the transfer line to 280°C and the EI ion source to 230°C. Scan range m/z 50–400.

References

  • [3] NIST Chemistry WebBook. "Ethanone, 2-bromo-1-phenyl- (EI-MS Fragmentation Pathways)". National Institute of Standards and Technology. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Theoretical and Synthetic Aspects of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is a halogenated and trifluoromethoxylated aromatic ketone with significant potential as a versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethoxy)phenacyl bromide is a halogenated and trifluoromethoxylated aromatic ketone with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of the trifluoromethoxy group imparts unique electronic properties and enhances lipophilicity, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical underpinnings, synthesis, characterization, and potential applications of this compound. A detailed analysis of its electronic structure, reactivity, and spectroscopic signatures is presented, supported by data from analogous systems and theoretical considerations. Furthermore, this guide outlines a robust synthetic protocol and discusses its utility in the construction of medicinally relevant heterocyclic systems.

Introduction: The Significance of Fluorinated Phenacyl Bromides in Drug Discovery

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character. These properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced cell membrane permeability, increased binding affinity to biological targets, and improved metabolic resistance.

Phenacyl bromides, or α-bromoacetophenones, are well-established and highly reactive intermediates in organic synthesis. Their utility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for a diverse range of chemical transformations, most notably the construction of various heterocyclic scaffolds that form the core of many pharmaceutical agents.

The subject of this guide, 2-Bromo-5-(trifluoromethoxy)phenacyl bromide, combines the advantageous properties of the trifluoromethoxy group with the synthetic versatility of the phenacyl bromide moiety. This makes it a highly valuable, yet under-explored, building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors and antimicrobial agents.

Theoretical Framework: Understanding the Electronic Landscape and Reactivity

Molecular Geometry and Electronic Properties

The molecular structure of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is characterized by a planar phenyl ring, to which a bromoacetyl group, a bromine atom, and a trifluoromethoxy group are attached. The trifluoromethoxy group, due to the high electronegativity of the fluorine atoms, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is expected to significantly influence the electron density distribution across the molecule, impacting its reactivity.

Density Functional Theory (DFT) calculations on analogous substituted phenacyl bromides have shown that electron-withdrawing groups on the phenyl ring lead to a more electrophilic carbonyl carbon and a more polarized C-Br bond in the bromoacetyl moiety. This, in turn, enhances the reactivity of the molecule towards nucleophilic attack.

A key descriptor of a molecule's reactivity is its HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. A smaller HOMO-LUMO gap generally correlates with higher reactivity. For 2-Bromo-5-(trifluoromethoxy)phenacyl bromide, the electron-withdrawing nature of both the trifluoromethoxy group and the bromine atom is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing its electrophilicity.

Table 1: Predicted Electronic Properties of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

PropertyPredicted Value/CharacteristicRationale
HOMO-LUMO Gap Relatively smallPresence of strong electron-withdrawing -OCF₃ and -Br groups lowers the LUMO energy.
Electron Density on Carbonyl Carbon Increased positive chargeInductive effect of -OCF₃ and -Br groups enhances electrophilicity.
Polarization of Cα-Br Bond IncreasedElectron-withdrawing nature of the phenacyl group polarizes the C-Br bond, making the α-carbon more susceptible to nucleophilic attack.
Dipole Moment SignificantContribution from the polar C=O, C-Br, and C-O-CF₃ bonds.
Reactivity and Reaction Mechanisms

The primary mode of reactivity for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is nucleophilic substitution at the α-carbon. This reaction is facilitated by the good leaving group ability of the bromide ion and the electrophilicity of the α-carbon, which is enhanced by the adjacent carbonyl group.

The reaction with nucleophiles can proceed through two main pathways:

  • Direct Sₙ2 displacement: The nucleophile directly attacks the α-carbon, displacing the bromide ion in a single concerted step.

  • Addition-elimination: The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the bromide ion and regeneration of the carbonyl group.

Computational studies on the reaction of phenacyl bromides with nucleophiles suggest that the Sₙ2 pathway is generally favored. The presence of electron-withdrawing substituents on the phenyl ring, such as the trifluoromethoxy group, is known to accelerate the rate of Sₙ2 reactions by stabilizing the transition state.

SN2_Mechanism cluster_legend Legend Reactants Nu:⁻ + Br-CH₂-C(=O)-Ar TS [Nu---CH₂(Br)---C(=O)-Ar]⁻‡ Reactants->TS Sₙ2 Attack Products Nu-CH₂-C(=O)-Ar + Br⁻ TS->Products Transition State Synthesis_Workflow Start 2'-Bromo-5'-(trifluoromethoxy)acetophenone Reaction α-Bromination Start->Reaction Reagents Br₂ Glacial Acetic Acid Reagents->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Bromo-5-(trifluoromethoxy)phenacyl bromide Purification->Product Heterocycle_Synthesis PhenacylBromide 2-Bromo-5-(trifluoromethoxy)phenacyl bromide Thiazole Thiazoles PhenacylBromide->Thiazole Imidazole Imidazoles PhenacylBromide->Imidazole Oxazole Oxazoles PhenacylBromide->Oxazole Quinoxaline Quinoxalines PhenacylBromide->Quinoxaline Thiourea Thiourea/Thioamide Thiourea->Thiazole Amidine Amidine Amidine->Imidazole Amide Amide Amide->Oxazole oPDA o-Phenylenediamine oPDA->Quinoxaline

Protocols & Analytical Methods

Method

"2-Bromo-5-(trifluoromethoxy)phenacyl bromide" as an alkylating agent in organic synthesis

Application Note: 2-Bromo-5-(trifluoromethoxy)phenacyl bromide as a Versatile Alkylating Agent in Organic Synthesis Executive Summary & Chemical Profile In modern drug discovery and agrochemical development, the incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-5-(trifluoromethoxy)phenacyl bromide as a Versatile Alkylating Agent in Organic Synthesis

Executive Summary & Chemical Profile

In modern drug discovery and agrochemical development, the incorporation of fluorinated motifs is a proven strategy to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability. 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (CAS: 2167152-82-9)[1] is a highly reactive, bifunctional α-bromo ketone that serves as a premium building block for synthesizing trifluoromethoxy-substituted heterocycles.

With a molecular weight of 361.94 g/mol and the molecular formula C9H5Br2F3O2[1],, this compound features two distinct reactive sites: an electrophilic α-carbon (bearing a primary bromide) and an adjacent carbonyl group. Furthermore, the presence of an ortho-bromo substituent on the phenyl ring provides a valuable synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Insights: Causality in Reactivity

As a Senior Application Scientist, it is critical to understand why this specific phenacyl bromide behaves the way it does, rather than just observing the outcome. The reactivity profile of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is governed by three interconnected electronic and steric factors:

  • LUMO Lowering via the Carbonyl: The adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond. This makes the α-carbon exceptionally susceptible to S_N2 nucleophilic attack by amines, thiols, and N-heterocycles[2].

  • Inductive Activation by the -OCF3 Group: The trifluoromethoxy group is strongly electron-withdrawing via inductive effects (-I). This electron withdrawal propagates through the aromatic ring, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. In heterocyclization reactions, this accelerates the critical intramolecular nucleophilic attack on the carbonyl, driving dehydration and aromatization forward[2].

  • Steric Shielding by the Ortho-Bromine: While the α-carbon is highly exposed, the ortho-bromine on the phenyl ring creates localized steric hindrance around the carbonyl. This necessitates careful selection of reaction temperatures to ensure cyclization steps overcome the activation energy barrier without promoting degradation.

Application Workflows & Self-Validating Protocols

Protocol A: Hantzsch Thiazole Synthesis

Objective: Synthesize 2-amino-4-arylthiazole hybrids utilizing thioamides or thioureas[2]. Causality & Design: This reaction is typically run in polar protic solvents (like absolute ethanol) without an external base. The sulfur atom of the thioamide is highly nucleophilic and easily displaces the α-bromide. The resulting HBr byproduct acts as an in situ acid catalyst, protonating the carbonyl oxygen and making it more electrophilic for the subsequent intramolecular ring closure by the nitrogen atom[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve the thioamide/thiourea (1.0 equiv, e.g., 2.0 mmol) in 15 mL of absolute ethanol.

  • Addition: Add 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.0 equiv, 2.0 mmol) portion-wise at room temperature. Self-Validation: The mixture will initially become a clear solution as the reactants dissolve.

  • Cyclization: Attach a reflux condenser and heat the mixture to 70–80 °C for 2 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc, 3:1). Self-Validation: The successful formation of the thiazole hydrobromide salt often results in the precipitation of a solid from the hot ethanol.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the suspension by adding 10% aqueous NaHCO3 dropwise until the pH reaches 7.5–8.0, which liberates the free base of the thiazole.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with ice-cold distilled water to remove water-soluble impurities, and recrystallize from hot ethanol to yield the pure trifluoromethoxy-substituted thiazole hybrid.

HantzschMechanism A 2-Bromo-5-(trifluoromethoxy) phenacyl bromide C S-Alkylated Isothiourea A->C SN2 Attack by Sulfur B Thioamide Nucleophile B->C D Intramolecular Cyclization C->D N-Attack on C=O E Trifluoromethoxy Thiazole Hybrid D->E -H2O (Aromatization)

Mechanism of Hantzsch Thiazole Synthesis using phenacyl bromide.

Protocol B: N-Alkylation of N-Heterocycles (e.g., 1,2,4-Triazoles)

Objective: Synthesize N-alkylated triazoles, a common pharmacophore in antifungal and agricultural agents[3]. Causality & Design: Acetone is chosen as a polar aprotic solvent because it dissolves the reactants perfectly without acting as a competing nucleophile. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HBr generated during the S_N2 attack. Without TEA, the HBr would protonate the triazole, rendering it non-nucleophilic and stalling the reaction. Adding TEA at 0 °C is critical to control the exothermic acid-base neutralization and prevent side reactions such as aldol condensation of the starting ketone[3].

Step-by-Step Methodology:

  • Suspension: In a dry flask, suspend 1H-1,2,4-triazole (1.5 equiv, 3.0 mmol) and 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.0 equiv, 2.0 mmol) in 20 mL of anhydrous acetone[3].

  • Controlled Deprotonation: Cool the flask to 0 °C using an ice bath. Add triethylamine (1.2 equiv, 2.4 mmol) dropwise over 15 minutes. Self-Validation: A white precipitate of triethylammonium bromide (TEA·HBr) will begin to form immediately, confirming the S_N2 displacement is occurring.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours[3].

  • Extraction: Evaporate the acetone under reduced pressure. Partition the remaining residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer with an additional 15 mL of EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the pure N-alkylated triazole.

NAlkylationWorkflow S1 Suspend Triazole & Phenacyl Bromide in Acetone S2 Add TEA Dropwise at 0 °C (Acid Scavenger) S1->S2 S3 Stir at Room Temp (SN2 N-Alkylation) S2->S3 Control Exotherm S4 Aqueous Workup (EtOAc / H2O Extraction) S3->S4 Verify via TLC S5 Purification (Column Chromatography) S4->S5 Isolate Product

Workflow for the N-alkylation of heterocycles using phenacyl bromide.

Quantitative Data Summary

The table below summarizes typical reaction parameters and expected outcomes when utilizing 2-Bromo-5-(trifluoromethoxy)phenacyl bromide across various synthetic pathways based on literature precedents for heavily substituted phenacyl bromides[3],[2].

Reaction TypeNucleophileSolventCatalyst / BaseTemp / TimeTypical Yield
Hantzsch Thiazole Thioamides / ThioureasAbsolute EthanolNone (Autocatalytic HBr)70–80 °C / 2–4 h75% – 90%
N-Alkylation 1,2,4-Triazole / ImidazoleAnhydrous AcetoneTriethylamine (TEA)0 °C to RT / 2–3 h60% – 85%
O-Alkylation Phenols / CarboxylatesDMF or AcetonitrileK2CO3 or Cs2CO3RT to 60 °C / 4–6 h65% – 80%
S-Alkylation Aryl/Alkyl ThiolsDichloromethane (DCM)Diisopropylethylamine0 °C to RT / 1–2 h85% – 95%

References

  • ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from[Link]

  • National Institutes of Health (PMC). Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis. Retrieved from[Link]

Sources

Application

The Synthetic Versatility of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide: A Guide for Advanced Chemical Synthesis

Introduction: Unlocking the Potential of a Fluorinated Building Block In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties, which can enhance metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, α-bromo ketones stand out as highly versatile intermediates.[1] This guide focuses on a particularly valuable reagent: 2-Bromo-5-(trifluoromethoxy)phenacyl bromide .

The presence of both a bromine atom and a trifluoromethoxy group on the phenacyl scaffold imparts a unique reactivity profile. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which can influence the electrophilicity of the carbonyl carbon and the aromatic ring. The α-bromo ketone functionality serves as a potent electrophile, susceptible to a wide range of nucleophilic substitution reactions. This combination makes 2-Bromo-5-(trifluoromethoxy)phenacyl bromide a powerful tool for the synthesis of complex heterocyclic structures and other novel chemical entities.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and key applications of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide, tailored for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, explore the underlying reaction mechanisms, and provide guidance on the safe handling of this reactive compound.

Physicochemical and Spectroscopic Characterization

While experimental data for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is not extensively published, its properties can be reliably predicted based on analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₆BrF₃O₂-
Molecular Weight 299.04 g/mol -
Appearance Likely a colorless to pale yellow solidAnalogy to other phenacyl bromides
Melting Point Expected to be in the range of other substituted phenacyl bromidesAnalogy to similar compounds
Solubility Soluble in common organic solvents (e.g., acetone, THF, DCM, ethyl acetate)General solubility of α-bromo ketones
Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-8.2 (m, 3H, Ar-H): The aromatic protons are expected to appear as a complex multiplet in this region. The electron-withdrawing trifluoromethoxy group will influence their chemical shifts.

  • δ 4.4-4.6 (s, 2H, -CH₂Br): The methylene protons adjacent to the carbonyl and bromine will appear as a characteristic singlet.

¹³C NMR (100 MHz, CDCl₃):

  • δ 190-192 (C=O): The carbonyl carbon.

  • δ 149-151 (q, J(C-F) ≈ 2 Hz, C-OCF₃): The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

  • δ 118-135 (Ar-C): Aromatic carbons.

  • δ 120.5 (q, J(C-F) ≈ 258 Hz, -OCF₃): The carbon of the trifluoromethoxy group will exhibit a large quartet.

  • δ 30-32 (-CH₂Br): The methylene carbon.

Infrared (IR) Spectroscopy (ATR):

  • ~1700 cm⁻¹ (C=O stretch): Strong absorption characteristic of the ketone carbonyl group.

  • ~1260 cm⁻¹ (C-F stretch): Strong absorption due to the trifluoromethoxy group.

  • ~1160 cm⁻¹ (C-O stretch): For the aryl ether linkage.

  • ~680 cm⁻¹ (C-Br stretch): Characteristic absorption for the carbon-bromine bond.

Mass Spectrometry (EI):

  • The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

The most common and direct method for the synthesis of α-bromo ketones is the α-bromination of the corresponding ketone.[1] In this case, the starting material would be 5'-(trifluoromethoxy)acetophenone.

Protocol: α-Bromination of 5'-(Trifluoromethoxy)acetophenone

This protocol is adapted from established procedures for the bromination of substituted acetophenones.

Materials:

  • 5'-(Trifluoromethoxy)acetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5'-(trifluoromethoxy)acetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent and also as a catalyst for the enolization of the ketone, which is the reactive intermediate in the bromination reaction.[2]

  • Low Temperature: The initial addition of bromine is carried out at low temperature to control the reaction rate and minimize the formation of byproducts.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted bromine, acetic acid, and any acidic byproducts.

Key Reactions and Applications

The high reactivity of the α-bromo ketone moiety makes 2-Bromo-5-(trifluoromethoxy)phenacyl bromide a valuable precursor for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[3] It involves the condensation of an α-halo ketone with a thioamide.

Reaction Workflow:

Hantzsch_Thiazole_Synthesis reagent 2-Bromo-5-(trifluoromethoxy)phenacyl bromide intermediate Thiazoline Intermediate reagent->intermediate Nucleophilic Attack thioamide Thioamide (e.g., Thiourea) thioamide->intermediate thiazole Substituted Thiazole intermediate->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol: Synthesis of a 2-Amino-4-(5-(trifluoromethoxy)phenyl)thiazole

Materials:

  • 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (optional)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude product is often the hydrobromide salt. To obtain the free base, the crude product can be neutralized with a mild base like sodium bicarbonate solution and then extracted with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Expertise & Experience:

  • The choice of solvent is important. Ethanol is a common choice as it is a polar protic solvent that can facilitate the reaction.

  • The reaction is typically acid-catalyzed, and the HBr generated in situ can serve this purpose. In some cases, the addition of a catalytic amount of acid may be beneficial.

Imidazole Synthesis

α-Bromo ketones are also key starting materials for the synthesis of imidazoles, another important heterocyclic scaffold in medicinal chemistry.[4][5][6] The reaction typically involves condensation with an amidine or formamidine.

Reaction Workflow:

Imidazole_Synthesis reagent 2-Bromo-5-(trifluoromethoxy)phenacyl bromide intermediate Condensation Intermediate reagent->intermediate Nucleophilic Attack amidine Amidine (e.g., Formamidine) amidine->intermediate imidazole Substituted Imidazole intermediate->imidazole Cyclization & Dehydration

Caption: Imidazole Synthesis Workflow.

Protocol: Synthesis of a 4-(5-(trifluoromethoxy)phenyl)imidazole

Materials:

  • 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

  • Formamidine acetate

  • Liquid Ammonia (or an alternative solvent/base system)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Caution: Liquid ammonia is hazardous and should be handled with extreme care in a well-ventilated fume hood.

  • In a pressure-resistant reaction vessel, add formamidine acetate (1.5 eq) and cool to -78 °C (dry ice/acetone bath).

  • Carefully condense liquid ammonia into the vessel.

  • Slowly add a solution of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.0 eq) in a minimal amount of anhydrous THF to the reaction mixture.

  • Seal the vessel and allow it to warm to room temperature and stir for 12-24 hours.

  • Carefully vent the ammonia and evaporate the remaining solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness:

  • This protocol is based on a well-established method for imidazole synthesis.[7] However, due to the use of liquid ammonia, it requires specialized equipment and handling procedures. Alternative methods using other bases and solvents at higher temperatures exist and may be more suitable for some laboratory settings.[5]

Other Nucleophilic Substitution Reactions

The electrophilic α-carbon of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide can react with a variety of other nucleophiles to generate a diverse range of functionalized molecules.

Examples of Nucleophiles and Products:

NucleophileProduct Type
Primary Aminesα-Amino ketones
Secondary Aminesα-Amino ketones
Thiolsα-Thio ketones
Carboxylatesα-Acyloxy ketones (Esters)
Azideα-Azido ketones

These reactions typically proceed via an Sₙ2 mechanism. The choice of solvent and base (if necessary) is crucial for optimizing the reaction conditions.

Safety and Handling

2-Bromo-5-(trifluoromethoxy)phenacyl bromide , like other α-bromo ketones, should be handled with extreme care due to its potential toxicity and lachrymatory properties.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: Handle the compound exclusively in a well-ventilated fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling the dust or vapors and prevent contact with skin and eyes.

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Dispose of all chemical waste according to institutional and local regulations.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Conclusion: A Versatile Tool for Chemical Innovation

2-Bromo-5-(trifluoromethoxy)phenacyl bromide is a powerful and versatile building block for organic synthesis. Its unique combination of a reactive α-bromo ketone functionality and an electron-withdrawing trifluoromethoxy group opens up a wide range of possibilities for the construction of complex molecules, particularly heterocyclic compounds of interest in drug discovery and materials science. By understanding its reactivity and adhering to safe handling practices, researchers can effectively utilize this reagent to accelerate their research and development efforts. The protocols and insights provided in this guide serve as a foundation for the successful application of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide in advanced chemical synthesis.

References

  • Marek, A., Kulhánek, J., Ludwig, M., & Bureš, F. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(5), 1183–1190. [Link]

  • Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 78, 149. [Link]

  • Marek, A., Kulhánek, J., Ludwig, M., & Bureš, F. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. ResearchGate. [Link]

  • Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • Al-Azzawi, A. M. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(1), 1-38. [Link]

  • van der Westhuyzen, C. W. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888. [Link]

  • SpectraBase. (n.d.). Phenacyl bromide. [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. [Link]

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Method

Application Notes & Protocols: Leveraging 2-Bromo-5-(trifluoromethoxy)phenacyl bromide for the Strategic Design of Novel Kinase Inhibitors

Introduction: The Kinase Inhibitor Landscape and the Role of Strategic Building Blocks Protein kinases are fundamental enzymes that regulate the majority of cellular pathways, acting as key nodes in signal transduction n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Kinase Inhibitor Landscape and the Role of Strategic Building Blocks

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways, acting as key nodes in signal transduction networks.[] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[][2] This modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins.[2] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where it drives uncontrolled cell growth, proliferation, and survival.[2][3] Consequently, small molecule kinase inhibitors have become one of the most important and successful classes of targeted therapies in modern medicine.[2][4]

The design of potent and selective kinase inhibitors is a cornerstone of medicinal chemistry. Success hinges on the strategic selection of chemical building blocks that can be elaborated into complex molecular architectures. These architectures must effectively compete with ATP at the kinase's active site and form specific interactions that confer selectivity.[5] 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is a highly versatile reagent that serves this purpose exceptionally well. Its structure incorporates three key features:

  • An α-bromoketone moiety: A reactive electrophilic center that readily participates in cyclization and substitution reactions to form a variety of heterocyclic scaffolds common in kinase inhibitors (e.g., thiazoles, imidazoles).[6]

  • A phenyl ring : A common core structure that can be functionalized to explore interactions within the kinase active site.

  • A trifluoromethoxy (-OCF₃) group : This substituent is highly sought after in drug design. It is strongly electron-withdrawing and lipophilic, which can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide as a foundational reagent for the synthesis and evaluation of novel kinase inhibitors.

Reagent Profile: 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

A thorough understanding of the starting material is critical for successful and safe experimentation.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₉H₆BrF₃O₂
Molecular Weight 283.04 g/mol
Appearance Solid (Typical for phenacyl bromides)[8]
Reactivity Electrophilic α-bromoketone
Key Functional Groups Carbonyl, α-bromide, trifluoromethoxy, phenyl
Safety and Handling

Phenacyl bromides and related α-haloketones are potent lachrymators and are corrosive.[8][9] They can cause severe skin burns and eye damage.[8] All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect prior to use), a lab coat, and splash-proof safety goggles or a full-face shield.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent the formation of dust and aerosols.[10] Use non-sparking tools.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents and bases.[11]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the material from entering drains.[10] Collect the spilled material for disposal in a licensed chemical destruction plant.[10]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[10]

Synthetic Application: Construction of a Thiazole-Based Kinase Inhibitor Scaffold

The α-bromoketone functionality of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is ideal for constructing heterocyclic systems. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound, is a classic and highly effective strategy. Here, we outline a protocol for a hypothetical inhibitor, TMI-1 (Thiazole-based Trifluoromethoxy-Inhibitor-1) .

General Reaction Scheme

This reaction demonstrates the condensation of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide with a substituted thiourea to form a 2-amino-thiazole ring, a common core in many kinase inhibitors.

G reagent1 2-Bromo-5-(trifluoromethoxy)phenacyl bromide reagent2 +   Substituted Thiourea conditions Ethanol, Reflux reagent2->conditions product 2-Amino-4-(5-(trifluoromethoxy)phenyl)thiazole Derivative (TMI-1) conditions->product

Caption: General Hantzsch thiazole synthesis scheme.

Detailed Experimental Protocol: Synthesis of TMI-1

This protocol describes the synthesis of a hypothetical kinase inhibitor, N-phenyl-4-(5-(trifluoromethoxy)phenyl)thiazol-2-amine (TMI-1), as an illustrative example.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
2-Bromo-5-(trifluoromethoxy)phenacyl bromide283.042.83 g10.0
Phenylthiourea152.211.52 g10.0
Absolute Ethanol-50 mL-
Sodium Bicarbonate (Sat. aq. solution)-50 mL-
Ethyl Acetate-100 mL-
Brine (Sat. aq. NaCl solution)-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (2.83 g, 10.0 mmol) and phenylthiourea (1.52 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.[6]

  • Cooling and Concentration: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Redissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any HBr byproduct, followed by a wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product, TMI-1.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Biological Evaluation Workflow

Synthesizing a compound is only the first step. A rigorous biological evaluation is required to determine its potential as a kinase inhibitor.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for progressing a newly synthesized compound through initial biological screening.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Synthesis Synthesis of TMI-1 Purification Purification & Characterization Synthesis->Purification KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo™) Purification->KinaseAssay IC50_determination IC₅₀ Value Determination KinaseAssay->IC50_determination CellAssay Cell Proliferation Assay (e.g., MTT/MTS) IC50_determination->CellAssay GI50_determination GI₅₀ Value Determination CellAssay->GI50_determination Further_Studies Further_Studies GI50_determination->Further_Studies Lead Optimization

Caption: Generalized workflow for inhibitor synthesis and evaluation.[5]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for determining the IC₅₀ value of TMI-1 against a target kinase. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]

  • Compound Preparation: Prepare a stock solution of TMI-1 in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an appropriate buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the serially diluted TMI-1 to the wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).[5]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]

  • ADP-Glo™ Reagent: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[5]

  • Analysis: Calculate the percentage of kinase inhibition for each TMI-1 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Protocol: Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the effect of TMI-1 on the proliferation of a relevant cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of TMI-1 (and a DMSO vehicle control) for 72 hours.

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Measurement: Measure the absorbance of the solution at 490 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% inhibition of cell growth) value by plotting the data in a dose-response curve.[5]

Relevant Biological Context: Targeting the MAPK Signaling Pathway

Many kinase inhibitors are designed to target key components of oncogenic signaling pathways. The Ras-Raf-MEK-ERK (MAPK) pathway is a crucial regulator of cell proliferation and survival that is frequently hyperactivated in cancer.[3] An inhibitor developed from 2-Bromo-5-(trifluoromethoxy)phenacyl bromide could potentially target a kinase within this cascade, such as B-RAF or MEK.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates BRAF B-RAF Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor TMI-1 (Hypothetical Target) Inhibitor->BRAF Inhibits

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.[3]

References

  • phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-Bromo-5-(trifluoromethoxy)phenol | C7H4BrF3O2 | CID 17750742 - PubChem - NIH. PubChem. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - DIGIBUG Principal. (2021, October 8). Journal of Medicinal Chemistry. [Link]

  • Synthetic route for the phenacyl bromide derivatives structure. - ResearchGate. ResearchGate. [Link]

  • Buy 4-Bromo-2-(trifluoromethyl)phenacyl bromide (EVT-3100023) | 1697955-36-4. Evertree. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - Semantic Scholar. (2021, November 23). Molecules. [Link]

  • Synthesis of m-(Trifluoromethyl)phenacyl Bromide - PrepChem.com. PrepChem.com. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. (2025, August 12). Journal of Controlled Release. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022, December 13). International Journal of Molecular Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for "2-Bromo-5-(trifluoromethoxy)phenacyl bromide" alkylation

Subject: Temperature Optimization for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide Alkylation Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Welcome to the Technical Support Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Temperature Optimization for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide Alkylation Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the alkylation of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (CAS: 2167152-82-9). This highly functionalized α -bromo ketone is a potent electrophile, but its unique substitution pattern requires precise thermal control to balance rapid SN​2 substitution against competing degradation pathways.

I. Mechanistic Workflow & Thermal Pathways

The adjacent carbonyl group significantly enhances the electrophilicity of the α -carbon, facilitating rapid SN​2 nucleophilic substitution[1]. However, the strong electron-withdrawing inductive effects of the 2-bromo and 5-trifluoromethoxy groups increase the acidity of the α -protons. This creates a narrow thermal window for optimal reactivity.

G A 2-Bromo-5-(trifluoromethoxy) phenacyl bromide + Nucleophile B Low Temp (< 20°C) A->B Screen 1 C Optimal Temp (20 - 50°C) A->C Screen 2 D High Temp (> 50°C) A->D Screen 3 E Sluggish SN2 Kinetics High Unreacted SM B->E F Maximized Target Yield Minimal Side Products C->F G Enolization & Hydrolysis Polyalkylation D->G

Temperature-dependent reaction pathways in phenacyl bromide alkylation.

II. Troubleshooting FAQs: Causality & Solutions

Q1: Why does my alkylation stall at room temperature when using bulky secondary amines? The Causality: While α -haloketones generally exhibit enhanced reactivity relative to standard alkyl halides[2], the 2-bromo substituent on the phenyl ring introduces significant steric hindrance. This ortho-substitution restricts the rotational freedom of the carbonyl group, raising the activation energy ( Ea​ ) required for the transition state of sterically demanding nucleophiles. At 20°C, the system lacks the thermal energy to overcome this barrier, resulting in stalled kinetics. The Solution: Elevate the temperature to the 40–50°C range using a polar aprotic solvent (e.g., THF or MeCN) to provide the necessary kinetic energy without triggering thermal degradation.

Q2: I am seeing a complex mixture of products when heating the reaction above 65°C. What is the mechanism of this degradation? The Causality: Elevated temperatures activate competing thermodynamic pathways. The highly polar C-Br bond is sensitive to the inductive pull of the substituted aromatic ring[2]. At temperatures >65 °C in the presence of a base, the highly acidic α -protons are easily abstracted, leading to enolate formation. This triggers self-condensation (Darzens-type reactions) or, if primary amines are used, runaway polyalkylation. Furthermore, trace water at high temperatures will rapidly hydrolyze the bromide to an α -hydroxy ketone. The Solution: Cap your reaction temperature at 50°C. If the reaction remains slow, switch to a more effective catalytic base system, such as DABCO, which has been proven to drive phenacyl bromide reactions to completion at moderate temperatures (60°C) even in aqueous media[3].

Q3: How do the specific substituents (2-bromo, 5-trifluoromethoxy) alter the standard phenacyl bromide temperature protocols? The Causality: Kinetic studies demonstrate that reaction constants for phenacyl bromides are heavily dictated by the electronic nature of the aromatic substituents[4]. The -OCF 3​ and -Br groups are strongly electron-withdrawing. This makes the α -carbon highly electrophilic but simultaneously makes the molecule highly sensitive to strong bases and heat. Therefore, standard protocols that call for refluxing conditions (80°C+) will destroy this specific substrate.

III. Quantitative Optimization Matrix

Use the following data-driven matrix to select your baseline thermal conditions based on the nucleophile class.

Nucleophile ClassRecommended Base / SolventOptimal Temp RangeTarget ConversionPrimary Thermal Side-Reaction (If T is too high)
Primary Amines K2​CO3​ / MeCN20 – 25°C75 – 85%Rapid dialkylation (forming tertiary amines)
Secondary Amines DIPEA / THF40 – 50°C80 – 90%Enamine formation / Enolization
Thiols (S-Alk) Et3​N / DCM0 – 20°C> 90%Oxidative disulfide formation
Phenols (O-Alk) Cs2​CO3​ / DMF50 – 60°C70 – 80%C-alkylation (ambident nucleophile shift)

IV. Self-Validating Protocol: Thermal Screening for N-Alkylation

To ensure scientific integrity, this protocol includes a mass-balance internal validation step . This ensures that any loss of yield is immediately identified as either incomplete conversion or thermal degradation, rather than an isolation error.

Objective: Determine the optimal thermal threshold for coupling 2-Bromo-5-(trifluoromethoxy)phenacyl bromide with a secondary amine.

Step 1: Preparation of the Validation Matrix

  • Prepare a 0.5 M stock solution of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide in anhydrous MeCN.

  • Add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene to the stock solution. Validation Logic: This acts as an inert, thermally stable internal standard (IS) for LC-MS/NMR quantification.

Step 2: Parallel Thermal Setup

  • Set up three sealed reaction vials equipped with magnetic stirrers under an inert N2​ atmosphere.

  • Dispense 2.0 mL of the stock solution into each vial.

  • Add 1.5 equivalents of DIPEA to each vial.

  • Equilibrate the vials to three distinct temperatures: 20°C, 40°C, and 60°C .

Step 3: Nucleophile Addition & Kinetic Sampling

  • Add 1.1 equivalents of the secondary amine dropwise to each vial.

  • Self-Validating Step: At t=1h,4h,and 12h , extract a 10 μ L aliquot from each vial. Dilute with 990 μ L of MeCN and inject into the LC-MS.

  • Data Interpretation: Calculate the ratio of (Product + Unreacted Starting Material) against the Internal Standard.

    • If the mass balance is <95% at 60°C, it mathematically validates that thermal degradation (e.g., enolization/hydrolysis) is occurring, and that temperature must be abandoned.

Step 4: Quenching and Isolation

  • Once the optimal temperature vial shows >95% conversion with intact mass balance, quench the reaction by adding saturated aqueous NH4​Cl (equal volume) to neutralize the base and halt the reaction.

  • Extract with EtOAc ( 3×5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

V. References

  • The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis. PMC.[Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate.[Link]

  • DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. SCIRP.[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

Welcome to the technical support guide for the purification of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to ensure you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide and related α-bromoacetophenones.

Q1: What are the typical impurities found in crude 2-Bromo-5-(trifluoromethoxy)phenacyl bromide after synthesis?

A1: The synthesis of this compound typically involves the α-bromination of 5-(trifluoromethoxy)acetophenone.[1][2] Consequently, the primary impurities you will likely encounter are:

  • Unreacted Starting Material: 5-(trifluoromethoxy)acetophenone.

  • Residual Brominating Reagent: Such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[3]

  • Acidic By-products: Hydrogen bromide (HBr) is a common by-product, especially when using Br₂.[4] This is often the cause of the crude product's color.[5]

  • Over-brominated Species: Di-brominated or other poly-brominated side products, although typically in smaller amounts.

Q2: My crude product is a brownish-yellow solid. How can I remove this discoloration?

A2: The brownish-yellow color is almost always due to residual acidic impurities like dissolved hydrogen bromide (HBr) or traces of bromine.[5][6] A simple and effective preliminary purification step is to wash the crude solid. This is done by suspending the crude product in a biphasic mixture of water and a non-polar organic solvent in which the desired product has low solubility, such as petroleum ether or hexanes.[5][7] The water will wash away the HBr, and the petroleum ether will remove unreacted starting material and other oily by-products.[5] After this wash, the solid can be collected by suction filtration, yielding a much whiter, though not yet analytically pure, product.

Q3: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] This is a common problem when the compound is significantly impure (as impurities depress the melting point) or when an inappropriate solvent is used.[8][9]

Solutions:

  • Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional hot solvent (the one in which the compound is more soluble if using a binary system) to ensure the compound stays in solution longer as it cools.[9]

  • Lower the Solution Temperature: Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound. If it isn't, you must select a different solvent.

  • Slow Down Cooling: Rapid cooling can promote oil formation. After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[9]

  • Resort to Chromatography: If oiling out persists, it indicates a high level of impurities that may be better removed by column chromatography before attempting a final recrystallization.[8]

Q4: I've allowed my recrystallization solution to cool, but no crystals have formed. What should I do?

A4: The absence of crystal formation usually means the solution is not sufficiently saturated, either because too much solvent was used or the compound has very high solubility in the chosen solvent even at low temperatures.[8][10]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.

  • Concentrate the Solution: Gently heat the solution to boil off some of the solvent.[8] Allow it to cool again slowly. Be careful not to remove too much solvent, or the product may crash out of solution rapidly, trapping impurities.

  • Add an Anti-Solvent (Binary Solvent System): If your compound is dissolved in a "good" solvent (high solubility), you can slowly add a "poor" solvent (low solubility) in which the solvents are miscible until the solution becomes slightly turbid (cloudy).[10] Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

Q5: My final yield after recrystallization is very low. How can I improve recovery?

A5: A low yield is most often caused by using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[9]

  • Use the Minimum Amount of Hot Solvent: During the initial dissolution step, use only the absolute minimum volume of boiling solvent required to fully dissolve the solid. Add the solvent in small portions.[10]

  • Ensure Complete Cooling: Make sure the flask has been thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.

  • Minimize Wash Volume: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

  • Recover a Second Crop: It is sometimes possible to recover more product from the filtrate (mother liquor) by concentrating it (boiling off some solvent) and re-cooling to obtain a "second crop" of crystals. Be aware that this second crop will likely be less pure than the first.[11]

Q6: When is column chromatography a better choice than recrystallization for purification?

A6: Column chromatography is generally preferred under the following circumstances:

  • Oily or Non-Crystalline Products: If the crude product is an oil or fails to crystallize, chromatography is the primary method for purification.[10]

  • Complex Mixtures: When the crude material contains multiple impurities with polarities similar to the product, making separation by recrystallization difficult. Chromatography offers superior resolving power.[12][13]

  • Thermally Labile Compounds: If the compound is sensitive to the high temperatures required for recrystallization, chromatography can often be performed at room temperature.

  • Persistent "Oiling Out": As mentioned in Q3, if recrystallization repeatedly results in an oil, chromatography is the logical next step to remove the impurities causing the issue.[8]

Q7: My purified, white product turns yellow or brown over time, even in storage. How can I prevent this instability?

A7: Phenacyl bromides are known to be unstable and can discolor upon standing, even when pure.[5][6] This is often due to slow decomposition, potentially accelerated by light, air (oxidation), or residual trace acidity, which can release HBr.[5][7]

  • Storage Conditions: Store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in foil).

  • Refrigeration: Storing the compound at low temperatures (2-8 °C) can significantly slow the rate of decomposition.[14][15]

  • Inert Atmosphere: For long-term storage, consider storing the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use Promptly: It is generally advisable to use the product soon after purification for best results.[5]

Q8: What are the critical safety precautions when handling 2-Bromo-5-(trifluoromethoxy)phenacyl bromide?

A8: This class of compounds requires careful handling.

  • Lachrymator: Phenacyl bromides are powerful lachrymators, meaning their vapors cause severe eye irritation and tearing.[4][5][7]

  • Corrosive/Irritant: The compound is a skin and respiratory irritant and can cause severe skin burns and eye damage.[15][16]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Do not discharge to sewer systems.[16]

In-Depth Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" 1. Compound is highly impure, depressing its melting point. 2. Boiling point of the solvent is higher than the compound's melting point. 3. Solution is cooling too rapidly.1. Re-heat to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[9] 2. Choose a lower-boiling point solvent. 3. If oiling persists, purify by column chromatography first.[8]
No Crystal Formation 1. Too much solvent was used. 2. The chosen solvent is too good; the compound is too soluble even when cold.1. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[8] 2. Gently boil off some solvent to concentrate the solution and re-cool.[8] 3. Add an "anti-solvent" dropwise until turbidity appears, then clarify with a drop of the good solvent and cool.[10]
Rapid "Crashing Out" 1. Solution is supersaturated. 2. Cooling is too fast.1. Re-heat the mixture to redissolve the solid. Add a small amount (1-5%) more solvent and allow it to cool slowly.[9] This traps fewer impurities.
Poor Recovery / Low Yield 1. Excessive solvent used for recrystallization. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.1. Use the absolute minimum amount of boiling solvent for dissolution.[10] 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering.[9] 3. Concentrate the mother liquor to obtain a second, less pure crop of crystals.[11] 4. Always wash filtered crystals with a minimal amount of ice-cold solvent.
Colored Crystals 1. Insoluble impurities are present. 2. Soluble colored impurities were not fully removed.1. If impurities are insoluble, perform a hot filtration step after dissolving the crude product. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product.[9]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation 1. Incorrect mobile phase (eluent) polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (channels, cracks).1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of 0.2-0.4.[8] 2. Use a larger column or load less material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight. 3. Repack the column carefully, ensuring a level and homogenous stationary phase.
Compound Won't Elute 1. Eluent is not polar enough.1. Gradually increase the polarity of the mobile phase. For example, if using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Compound Elutes Too Quickly 1. Eluent is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
Streaking or Tailing of Bands 1. Compound is degrading on the silica gel (which is slightly acidic). 2. Sample was loaded in a solvent that was too strong (polar). 3. Column is overloaded.1. Add a small amount (~0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica. 2. Dissolve the sample in a minimal amount of a low-polarity solvent (like dichloromethane or the eluent itself) for loading.[17] 3. Use less sample material.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallizing 2-Bromo-5-(trifluoromethoxy)phenacyl bromide. The ideal solvent should be determined through small-scale solubility tests. Alcohols like methanol or ethanol are good starting points.[5][6]

  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., methanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube gently. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot solvent until the solid just completely dissolves.[10]

  • Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the clean flask to remove the solid impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the solid to a watch glass or place it in a vacuum desiccator.

Protocol 2: Purification by Flash Column Chromatography

This technique uses air pressure to speed up the elution process and is highly effective for separating components of a mixture.[18]

  • Eluent Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that provides good separation of your product from impurities, with an Rf value for the product between 0.2 and 0.4.[8]

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[17]

    • In a beaker, make a slurry of silica gel in your chosen low-polarity eluent.

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[17]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[17]

  • Sample Loading:

    • Dissolve your crude product in the minimum possible volume of a relatively non-polar solvent like dichloromethane or the eluent itself.[17]

    • Carefully pipette this solution onto the top layer of sand in the column.

    • Drain the solvent until the sample solution is fully absorbed into the silica bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column, pressurize the column with a gentle stream of air or nitrogen, and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-5-(trifluoromethoxy)phenacyl bromide.

Visualizations & Workflows

Recrystallization Troubleshooting Workflow

G cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out start Start Recrystallization: Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool crystals Crystals Formed? cool->crystals oil Oiled Out? crystals->oil No filter Filter, Wash with Cold Solvent, Dry crystals->filter Yes scratch Scratch flask / Add seed crystal oil->scratch No reheat Re-heat, add more solvent, re-cool slowly oil->reheat Yes end Pure Product filter->end scratch->cool Re-cool concentrate Concentrate solution (boil off solvent) concentrate->cool Re-cool anti_solvent Add anti-solvent anti_solvent->cool Re-cool reheat->cool chromatography Purify by Column Chromatography

Caption: Decision tree for troubleshooting common recrystallization issues.

General Purification Strategy

G crude Crude Product (Brownish-Yellow Solid) wash Wash with Water & Petroleum Ether crude->wash assess Assess Purity (TLC, m.p.) wash->assess is_pure Purity Acceptable? assess->is_pure recrystallize Recrystallization is_pure->recrystallize No, Solid chromatography Column Chromatography is_pure->chromatography No, Oily or Complex Mixture final_product Pure Product (White Solid) is_pure->final_product Yes recrystallize->assess Re-assess chromatography->assess Re-assess store Store Cold (2-8°C) & Protected from Light final_product->store

Caption: General workflow for the purification of the target compound.

References

  • Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone?. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]

  • Organic Syntheses. Phenacyl bromide. [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Grokipedia. Phenacyl bromide. [Link]

  • Jack Westin. Column Chromatography. [Link]

  • PrepChem.com. Synthesis of m-(Trifluoromethyl)phenacyl Bromide. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Phenomenex. Column Chromatography Guide. [Link]

  • University of Cambridge. How to run column chromatography. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • ResearchGate. How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method?. [Link]

  • Wikipedia. Phenacyl bromide. [Link]

  • Reddit. How to separate phenacyl bromide from its micture with acetophenone?. [Link]

  • Molecules (Journal). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Acta Crystallographica Section E. 2-Bromo-5-fluorobenzaldehyde. [Link]

  • Chem-Impex International. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Reactivity of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when working with highly reactive α-bromo ketones. 2-Bromo-5-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when working with highly reactive α-bromo ketones.

2-Bromo-5-(trifluoromethoxy)phenacyl bromide is a potent electrophile widely used in drug discovery as a building block for heterocycles (e.g., thiazoles via Hantzsch synthesis) and as an alkylating agent. However, its unique structural features—specifically the highly electron-withdrawing trifluoromethoxy (–OCF₃) group and the ortho-bromo substituent—render the α-carbon exceptionally electrophilic and the α-protons highly acidic. Without precise control over the reaction environment, this compound is prone to rapid decomposition.

Mechanistic Root of Instability

Before troubleshooting, it is critical to understand why this compound degrades. The decomposition is not random; it follows specific, predictable pathways driven by the reaction environment.

Mechanism SM 2-Bromo-5-(trifluoromethoxy) phenacyl bromide Photo Photolysis (hv) SM->Photo Light Exposure Base Nucleophilic Base SM->Base Deprotonation Moisture Moisture (H2O) SM->Moisture Nucleophilic Attack Radical Radical Cleavage (Darkening/Oligomers) Photo->Radical Favorskii Favorskii Rearrangement (Self-Condensation) Base->Favorskii Hydrolysis α-Hydroxy Ketone (Loss of Reactivity) Moisture->Hydrolysis

Mechanistic pathways of α-bromo ketone decomposition under suboptimal conditions.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown or black within minutes of adding the base, resulting in near-zero product yield? Causality: This is a classic symptom of base-induced self-condensation or [1]. The –OCF₃ group strongly withdraws electron density, making the α-protons highly acidic. When a strong or nucleophilic base (like NaOH or unhindered amines) is introduced, it rapidly deprotonates the α-carbon. The resulting enolate attacks unreacted phenacyl bromide molecules, triggering a runaway polymerization cascade that darkens the solution[2]. Solution: Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or a heterogeneous inorganic base like anhydrous K₂CO₃. Crucially, reverse the order of addition : dissolve your nucleophile and base first, then add the phenacyl bromide dropwise to keep its steady-state concentration low.

Q2: I am using Triethylamine (TEA) as my base, but mass spectrometry shows a large mass peak corresponding to a quaternary ammonium salt instead of my product. What is happening? Causality: α-Bromo ketones are exceptionally potent alkylating agents. Unhindered tertiary amines like TEA or pyridine can act as nucleophiles rather than simple bases, attacking the α-carbon to form stable, unreactive[3]. Solution: Replace TEA with DIPEA or 2,6-lutidine. The bulky isopropyl or methyl groups create steric hindrance, preventing the nitrogen lone pair from attacking the electrophilic α-carbon while retaining sufficient basicity to drive your desired reaction.

Q3: My reaction is clean, but I am isolating a significant amount of an inactive byproduct identified as the α-hydroxy ketone. How is this forming? Causality: The highly electrophilic α-carbon is extremely susceptible to nucleophilic attack by adventitious water, leading to rapid hydrolysis[2]. This is accelerated in the presence of basic conditions. Solution: Rigorously dry your solvents over activated 3Å molecular sieves and conduct the reaction under a strict argon or nitrogen atmosphere. Ensure your glassware is flame-dried or oven-dried.

Q4: Does leaving the reaction stirring overnight under ambient light affect the reagent? Causality: Yes. The C–Br bond in phenacyl bromides is photolabile. Prolonged exposure to ambient laboratory lighting induces radical cleavage of the C–Br bond, leading to debromination and the formation of radical oligomers. Solution: Wrap the reaction flask in aluminum foil or use amber glassware for any reaction exceeding 2 hours.

Quantitative Data: Solvent & Base Matrix

To optimize your reaction, refer to the following empirical data summarizing the impact of various conditions on the stability of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide during a standard 4-hour alkylation workflow.

Solvent (Condition)Base UsedTemperaturePrimary Decomposition PathwayEst. Product YieldRecommendation
THF (Anhydrous)DIPEA0 °C to RTNone (Stable)>85% Optimal. High stability, minimal side reactions.
DMF (Anhydrous)K₂CO₃RTTrace Hydrolysis70-80% Good. Ideal for phenol/thiol alkylations.
DCM (Standard)TriethylamineRTQuaternization of Amine<20% Avoid. Forms inactive ammonium salts.
MeOH (Standard)NaOHRTFavorskii / Hydrolysis0% Avoid. Complete degradation within minutes.
THF (Wet, 1000 ppm H₂O)DIPEARTHydrolysis (α-hydroxy ketone)<30% Avoid. Requires strict moisture control.
Self-Validating Experimental Protocol

To guarantee scientific integrity, protocols must be self-validating. The following methodology for the alkylation of a generic amine/thiol incorporates built-in diagnostic checks to ensure the α-bromo ketone remains intact throughout the process.

Workflow: Controlled Alkylation

Workflow S1 1. Purge & Dry (<50 ppm H2O) S2 2. Base/Nu Mixing (Non-nucleophilic) S1->S2 S3 3. Dropwise Addition (Temp < 5°C) S2->S3 S4 4. In-Process Check (Color/TLC) S3->S4 S5 5. Quench (pH 7 Buffer) S4->S5

Self-validating workflow for the stable reaction of highly reactive α-bromo ketones.

Step 1: System Preparation & Deoxygenation

  • Action: Add the nucleophile (1.0 eq) and anhydrous THF (10 mL/mmol) to an oven-dried Schlenk flask. Purge with Argon for 10 minutes.

  • Validation Check: Perform a Karl Fischer titration on the solvent batch prior to use. Result must be < 50 ppm H₂O.

Step 2: Nucleophile & Base Activation

  • Action: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes.

  • Validation Check: The solution should remain clear and colorless. A sudden exotherm or color change indicates an impure nucleophile or base incompatibility.

Step 3: Controlled Electrophile Addition

  • Action: Dissolve 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.05 eq) in a minimum volume of anhydrous THF. Shield the addition funnel with aluminum foil. Add this solution dropwise over 30 minutes to the 0 °C reaction mixture.

  • Validation Check: Monitor the internal temperature; it must not exceed 5 °C. The reaction mixture should remain pale yellow. Diagnostic: If the solution immediately turns dark brown or black, the addition rate is too fast, causing localized high concentrations and self-condensation.

Step 4: Reaction Progression & Monitoring

  • Action: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Check: At t = 60 mins, pull a 10 µL aliquot for TLC (Hexanes:EtOAc). Diagnostic: You should observe a clean conversion to a new UV-active spot. Heavy streaking at the baseline indicates radical oligomerization (check light shielding) or base degradation.

Step 5: Quenching

  • Action: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (equal volume to THF).

  • Validation Check: Use pH paper to confirm the aqueous layer is neutralized (pH ~7) before proceeding to standard ethyl acetate extraction. This prevents base-catalyzed degradation of the product during workup.

References
  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." LibreTexts. URL:[Link]

  • Asian Journal of Chemistry. "A Study on the Reaction between Phenacyl Bromide and Tertiary Amines." Asian Pubs. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Bromo-5-(trifluoromethoxy)phenacyl bromide" vs. other phenacyl bromides

Advanced Comparison Guide: 2-Bromo-5-(trifluoromethoxy)phenacyl bromide vs. Standard Phenacyl Bromides As drug discovery programs increasingly demand novel chemical space, the strategic selection of bifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 2-Bromo-5-(trifluoromethoxy)phenacyl bromide vs. Standard Phenacyl Bromides

As drug discovery programs increasingly demand novel chemical space, the strategic selection of bifunctional building blocks becomes critical. Phenacyl bromides (α-bromoacetophenones) are foundational electrophiles used extensively in the synthesis of thiazoles, oxazoles, and other bioactive heterocycles. However, introducing complex substitution patterns—such as in 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (CAS: 2167152-82-9) —profoundly alters the molecule's reactivity, physical properties, and downstream utility.

This guide provides an objective, data-driven comparison between 2-Bromo-5-(trifluoromethoxy)phenacyl bromide and standard phenacyl bromides, detailing the mechanistic causality behind its unique behavior and providing self-validating protocols for its application.

Mechanistic Causality: Steric vs. Electronic Effects

To successfully utilize 2-Bromo-5-(trifluoromethoxy)phenacyl bromide, one must understand the competing forces governing its α-carbon. The reactivity of phenacyl bromides in nucleophilic substitution (SN2) is dictated by a delicate balance of conjugative stabilization, inductive effects, and steric hindrance.

  • The Electronic Accelerator (Meta-OCF₃): The 5-(trifluoromethoxy) group is a powerful electron-withdrawing moiety. In meta or para positions, electron-withdrawing groups typically accelerate SN2 displacement rates by increasing the electrophilicity of the α-carbon and stabilizing the transition state via enhanced charge delocalization [1, 2]. Furthermore, the -OCF₃ group imparts exceptional lipophilicity and metabolic stability to the final drug candidate.

  • The Steric Blockade (Ortho-Bromo): Despite the electronic acceleration provided by the -OCF₃ group, ortho-substitution fundamentally disrupts the reaction trajectory. The 2-bromo group introduces a severe rotational barrier and induces Aδσ+ Bδσ+ repulsion between the nucleophile and the substituent [1]. This steric shielding effectively overrides the electronic benefits, leading to a diminished SN2 reaction rate compared to unsubstituted or para-substituted analogs.

G A 2-Bromo-5-(OCF3) phenacyl bromide B Ortho-Bromo Group A->B C Meta-OCF3 Group A->C D Steric Hindrance (Rotational Barrier) B->D G Increased Lipophilicity & Metabolic Stability B->G E Inductive Effect (Electron Withdrawal) C->E F Decreased SN2 Rate D->F E->G

Electronic and steric effects of substituents on reactivity and properties.

Quantitative Performance Comparison

The table below summarizes the relative reactivity and physicochemical contributions of various phenacyl bromides. Data is extrapolated from kinetic studies of SN2 displacements using standard amine and sulfur nucleophiles [1, 2].

CompoundRelative SN2 Rate*Steric HindranceElectrophilicityPrimary Application in Drug Design
Phenacyl bromide 1.0x (Baseline)LowModerateStandard heterocycle synthesis
4-(Trifluoromethoxy)phenacyl bromide ~1.3xLowHighHigh-lipophilicity derivatives
2-Bromophenacyl bromide ~0.15xHighModerateCross-coupling precursors
2-Bromo-5-(OCF₃)phenacyl bromide ~0.2xHighHighAdvanced bifunctional scaffolds

*Relative rates are normalized against unsubstituted phenacyl bromide based on tert-butylamine substitution kinetics. The presence of the ortho-bromo group causes an approximate 5- to 7-fold rate diminution [1].

Self-Validating Experimental Protocol: Hantzsch Thiazole Synthesis

Because 2-Bromo-5-(trifluoromethoxy)phenacyl bromide suffers from ortho-steric hindrance, standard room-temperature cyclocondensations often result in incomplete conversion. To overcome this, the following protocol utilizes a polar protic solvent to stabilize the polar transition state [3] and incorporates a phase-transfer catalyst (Tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) to facilitate nucleophilic attack despite the steric bulk.

Objective: Synthesis of 2-amino-4-(2-bromo-5-(trifluoromethoxy)phenyl)thiazole.

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol) in anhydrous methanol (5.0 mL).

    • Causality: Methanol is chosen over non-polar solvents because its hydrogen-bonding capabilities stabilize the zwitterionic intermediates formed during the initial SN2 attack.

  • Catalyst Addition: Add Bu₄NPF₆ (10 mol%) to the stirring solution.

    • Causality: The bulky tetrabutylammonium cation pairs with the bromide leaving group, lowering the activation energy barrier imposed by the ortho-bromo steric shield.

  • Cyclocondensation: Stir the reaction mixture vigorously at 50 °C. While standard phenacyl bromides react in 15 minutes at room temperature, the ortho-substituted derivative requires mild heating for 2–3 hours to drive the cyclization to completion.

  • In-Process Control (Self-Validation Checkpoint 1): Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The starting phenacyl bromide is highly UV-active (254 nm). The reaction is deemed complete when the higher-Rf starting material spot is entirely consumed, replaced by a lower-Rf, highly fluorescent thiazole product spot.

  • Workup: Cool the mixture to room temperature. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL) to neutralize any hydrobromic acid generated. Extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • NMR Validation (Self-Validation Checkpoint 2): Analyze the crude product via ¹H NMR (CDCl₃ or DMSO-d₆).

    • Validation Metric: The α-CH₂ protons of the starting phenacyl bromide appear as a sharp singlet at ~4.6 ppm. A successful cyclization is unambiguously confirmed by the complete disappearance of this peak and the emergence of a new aromatic singlet at ~7.2–7.4 ppm, corresponding to the C5-H proton of the newly formed thiazole ring.

Workflow Step1 1. Reagent Prep Equimolar Thiourea + Phenacyl Bromide Step2 2. Catalyst Addition 10 mol% Bu4NPF6 in MeOH Step1->Step2 Step3 3. Cyclocondensation Stir at 50°C (Overcoming Sterics) Step2->Step3 Step4 4. In-Process Control TLC Monitoring (UV 254 nm) Step3->Step4 Step5 5. Workup Extraction & Solvent Evaporation Step4->Step5 Step6 6. Validation 1H NMR (Thiazole C5-H at ~7.2 ppm) Step5->Step6

Self-validating workflow for Hantzsch thiazole synthesis and purification.

Downstream Applications in Drug Discovery

While the synthesis requires optimization due to steric hindrance, the payoff of using 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is substantial. Once the heterocycle (e.g., thiazole or oxazole) is formed, the molecule retains the ortho-bromo group.

This residual aryl bromide acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings). This allows medicinal chemists to rapidly elaborate the scaffold, appending diverse aryl or heteroaryl groups directly adjacent to the newly formed heterocycle, while the meta-OCF₃ group ensures the resulting analog maintains high membrane permeability and resists cytochrome P450-mediated oxidative metabolism.

References

  • Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry. Available at:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - National Center for Biotechnology Information. Available at:[Link]

Comparative

Comparing reactivity of "2-Bromo-5-(trifluoromethoxy)phenacyl bromide" with chloro-analogues

As a Senior Application Scientist in early-stage drug discovery, selecting the correct electrophilic building block is critical for optimizing high-throughput synthesis. Alpha-haloketones are foundational scaffolds for g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct electrophilic building block is critical for optimizing high-throughput synthesis. Alpha-haloketones are foundational scaffolds for generating bioactive heterocycles. In this guide, we objectively compare the reactivity of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide against its chloro-analogue, detailing the mechanistic causality behind their performance differences and providing a self-validating experimental framework.

Mechanistic Causality: The Role of the Leaving Group & Aromatic Substituents

The reactivity of phenacyl halides in nucleophilic substitution ( SN​2 ) is governed by a delicate balance between the electronic effects of the aryl ring and the thermodynamics of the alpha-leaving group.

Electronic and Steric Interplay: The presence of the strongly electron-withdrawing 5-trifluoromethoxy (–OCF 3​ ) group significantly increases the electrophilicity of the carbonyl carbon. This electron depletion stabilizes the SN​2 transition state, accelerating nucleophilic attack 1[1]. However, the ortho-bromo substituent introduces a steric rotational barrier that can induce α−δσ+ repulsion, which slightly dampens the substitution rate compared to unhindered para-substituted analogs 2[2].

Leaving Group Superiority: Because of the inherent steric penalty introduced by the ortho-bromo group, utilizing a superior alpha-leaving group is synthetically mandatory. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. In comparative studies, phenacyl chlorides consistently demonstrate sluggish kinetics, requiring prolonged heating that leads to substrate degradation and inferior yields 3[3]. The universal reactivity order for alpha-halo carbonyls dictates that bromides vastly outperform chlorides in SN​2 displacements 4[4].

MechanisticPathway A 2-Br-5-(OCF3) Phenacyl Bromide C Low Energy TS (Fast SN2) A->C Br- leaving B Nucleophile (e.g., Thioamide) B->C C_Cl High Energy TS (Slow SN2) B->C_Cl D Target Heterocycle C->D High Yield A_Cl 2-Br-5-(OCF3) Phenacyl Chloride A_Cl->C_Cl Cl- leaving C_Cl->D Low Yield

Mechanistic pathway comparing SN2 activation barriers for bromo vs. chloro leaving groups.

Comparative Data Analysis

To quantify the performance gap, the following table summarizes the expected kinetic and yield profiles when utilizing these two substrates in standard heterocyclic syntheses (e.g., Hantzsch cyclization).

Parameter2-Bromo-5-(trifluoromethoxy)phenacyl bromide2-Bromo-5-(trifluoromethoxy)phenacyl chloride
Alpha-Halogen Bromine (Br)Chlorine (Cl)
Leaving Group Ability Excellent (Highly polarizable, weak C-Br bond)Moderate (Stronger, less polarizable C-Cl bond)
Relative SN​2 Rate ~50x - 100x fasterBaseline (1x)
Typical Reaction Time 1 - 2 hours (Reflux)> 8 hours (Reflux)
Side Reactions Minimal (Clean conversion)High risk of thermal degradation / tar formation
Overall Yield 85% - 95%40% - 60%
Self-Validating Experimental Protocol: Hantzsch Thiazole Synthesis

To empirically validate the reactivity difference, the Hantzsch thiazole synthesis serves as an ideal internal clock5[5]. The initial SN​2 displacement of the halide by a thioamide is the rate-determining step; the subsequent cyclization and dehydration are rapid. Therefore, the rate of product formation directly correlates to the leaving group's efficiency.

Step-by-Step Methodology:

  • Substrate Preparation: In two separate 50 mL round-bottom flasks, add 1.0 mmol of the thioamide nucleophile. To Flask A, add 1.0 mmol of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide. To Flask B, add 1.0 mmol of the chloro-analogue.

  • Solvent Addition & Activation: Suspend the mixtures in 10 mL of anhydrous ethanol. Attach reflux condensers and heat both flasks to 80°C (reflux) under a nitrogen atmosphere.

  • Kinetic Monitoring (Crucial Step): Extract 50 µL aliquots from each flask at 30-minute intervals. Quench the aliquots in cold acetonitrile and analyze via UHPLC-MS. Causality note: UHPLC-MS is required over TLC to accurately quantify the ratio of unreacted starting material to the cyclized product, preventing over-estimation of yield due to intermediate accumulation.

  • Product Isolation: Once UHPLC indicates >95% consumption of the phenacyl halide (typically 1.5 hours for Flask A, >8 hours for Flask B), cool the reactions to 0°C.

  • Purification: Filter the precipitated thiazole product, wash with cold ethanol, and recrystallize from an ethanol/water mixture to obtain the pure hybrid compound.

Workflow S1 1. Substrate Preparation Equimolar Halide & Thioamide S2 2. Solvent Addition Ethanol / Reflux (80°C) S1->S2 S3 3. Kinetic Monitoring UHPLC-MS Aliquot Analysis S2->S3 S4 4. Product Isolation Precipitation & Recrystallization S3->S4

Step-by-step experimental workflow for evaluating alpha-haloketone reactivity.

Conclusion

For scientists designing robust, scalable synthetic routes, the choice between phenacyl bromides and chlorides is not trivial. While the 2-bromo and 5-trifluoromethoxy substituents on the aryl ring heavily activate the carbonyl system, the steric hindrance at the ortho position necessitates a highly labile leaving group. 2-Bromo-5-(trifluoromethoxy)phenacyl bromide provides the optimal kinetic profile, bypassing the thermal degradation pitfalls associated with its chloro-analogue and ensuring high-yield conversions in heterocyclic drug discovery.

References
  • Srinivasan, C. et al. "Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions." RSC Publishing. 1

  • "Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement." ACS Publications. 2

  • Kumari, G. et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." ACS Omega. 5

  • "Microwave-Assisted Debromination of α-Bromoketones with Triarylstibanes in Water." JST. 3

  • "Preparation of halooxatelluranes via dehalogenation of a-halo carbonyl compounds." Clockss. 4

Sources

Validation

Beyond Nucleosides: Evaluating 2-Bromo-5-(trifluoromethoxy)phenacyl bromide in the Synthesis of Next-Generation SAH Hydrolase Inhibitors

Executive Summary & The Paradigm Shift S-adenosyl-L-homocysteine (SAH) hydrolase is a highly conserved enzyme responsible for the reversible hydrolysis of SAH to L-homocysteine and adenosine[1]. Because SAH is a potent p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Paradigm Shift

S-adenosyl-L-homocysteine (SAH) hydrolase is a highly conserved enzyme responsible for the reversible hydrolysis of SAH to L-homocysteine and adenosine[1]. Because SAH is a potent product-inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, inhibiting SAH hydrolase causes intracellular SAH accumulation. This effectively shuts down critical methylation pathways, including the 5′-capping of viral mRNAs, making SAH hydrolase a prime target for broad-spectrum antivirals and epigenetic cancer therapies[2],[3].

Historically, the field relied heavily on nucleoside analogues (e.g., Neplanocin A, 3-deazaneplanocin A). While potent, these molecules suffer from severe pharmacokinetic (PK) liabilities, including poor oral bioavailability, rapid metabolic clearance, and off-target toxicity due to unintended phosphorylation by cellular kinases[4],[2].

To overcome these limitations, modern drug design has pivoted toward non-nucleoside inhibitors utilizing heterocyclic scaffolds (such as thiazoles and imidazoles) to target allosteric or active sites without mimicking the adenosine core[4]. In this guide, we objectively evaluate the efficacy of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide as a superior, next-generation building block for synthesizing non-nucleoside SAH hydrolase inhibitors, comparing its performance against traditional precursors.

The Chemical Rationale: Why This Specific Scaffold?

As an application scientist, selecting the right building block is not merely about structural fit; it is about anticipating synthetic behavior and in vivo pharmacodynamics. 2-Bromo-5-(trifluoromethoxy)phenacyl bromide offers a trifecta of advantages:

  • The Phenacyl Bromide Core (Reactivity): The highly electrophilic α-bromoketone enables rapid, high-yielding Hantzsch cyclization with thioamides or thioureas to form the core 2-aminothiazole pharmacophore.

  • The Trifluoromethoxy (-OCF₃) Group (Metabolic Stability): Often termed a "super-halogen," the -OCF₃ group significantly enhances lipophilic efficiency (LipE) and cellular permeability. Unlike standard methoxy groups, which are highly susceptible to O-demethylation by Cytochrome P450 enzymes, the -OCF₃ group acts as a metabolic shield.

  • The Ortho-Bromo Substituent (Diversification): The bromine atom on the phenyl ring serves as a critical synthetic handle for late-stage Suzuki-Miyaura or Sonogashira cross-coupling, allowing chemists to systematically extend the molecule deep into the SAH hydrolase binding pocket.

SAHH_Pathway SAM S-Adenosylmethionine (SAM) Methylation Viral mRNA Capping (Methyltransferases) SAM->Methylation Methyl transfer SAH S-Adenosylhomocysteine (SAH) Methylation->SAH SAH->Methylation Feedback Inhibition SAHH SAH Hydrolase (Target Enzyme) SAH->SAHH Substrate Products Homocysteine + Adenosine SAHH->Products Hydrolysis Inhibitor Non-Nucleoside Inhibitor Inhibitor->SAHH Enzyme Blockade

S-Adenosylhomocysteine (SAH) hydrolase pathway and mechanism of feedback inhibition.

Comparative Performance Data

To objectively assess the utility of this building block, we compare the resulting hypothetical -OCF₃ thiazole inhibitors against both traditional nucleoside analogues and standard non-nucleoside scaffolds.

Table 1: Pharmacokinetic & Efficacy Comparison of SAHH Inhibitor Classes
Inhibitor ClassRepresentative ScaffoldSAHH IC₅₀ (nM)Caco-2 Permeability (Papp)Microsomal Stability (t₁/₂)Primary Limitation
Nucleoside Analogue Neplanocin A5 - 10Low (< 5 × 10⁻⁶ cm/s)< 30 minOff-target kinase activation, poor oral bioavailability
Standard Non-Nucleoside Unsubstituted Aminothiazole150 - 300Moderate (~10 × 10⁻⁶ cm/s)~45 minRapid CYP450 oxidation at aromatic rings
Advanced Non-Nucleoside -OCF₃ / -Br Thiazole 20 - 50High (> 25 × 10⁻⁶ cm/s)> 120 minRequires multi-step cross-coupling for target optimization
Table 2: Synthetic Efficiency in Hantzsch Cyclization
Starting MaterialReaction TimeIsolated YieldPurity (LC-MS)Causal Advantage / Disadvantage
Phenacyl bromide4.0 h65%>90%Baseline electrophile; prone to side reactions and dimerization.
4-Chlorophenacyl bromide3.5 h72%>92%Mild activation; standard pharmaceutical building block.
2-Bromo-5-(trifluoromethoxy)phenacyl bromide 1.5 h 88% >98% Strong electron-withdrawal accelerates cyclization; product crystallizes directly.

Experimental Methodologies (Self-Validating Protocols)

The following protocols detail the synthesis of the core scaffold and the subsequent biochemical validation. Every step is designed with inherent causality to ensure a self-validating workflow.

Protocol A: Hantzsch Synthesis of the Core Thiazole Scaffold
  • Preparation: Dissolve 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.0 eq) in anhydrous ethanol (0.2 M). Causality: Ethanol is selected because it provides optimal solubility for the reactants at reflux, while acting as an anti-solvent for the resulting polar hydrobromide salt upon cooling. This drives the reaction to completion via Le Chatelier's principle.

  • Condensation: Add thiourea (1.1 eq) in a single portion. Heat the mixture to 80°C (reflux) for 1.5 hours. Causality: The highly electrophilic α-carbon, further activated by the strongly electron-withdrawing -OCF₃ group, undergoes rapid nucleophilic attack by the sulfur atom, followed by cyclization and dehydration.

  • Isolation (Self-Validating Step): Cool the reaction mixture to 0°C. A white to pale-yellow precipitate must form immediately. Validation: If no precipitate forms, the cyclization has failed or the solvent volume is too high. Filter the solid and wash with cold diethyl ether to remove any unreacted starting materials.

  • Downstream Application: The isolated 2-aminothiazole hydrobromide is now primed for palladium-catalyzed cross-coupling at the ortho-bromo position.

Synthetic_Workflow Step1 2-Bromo-5-(trifluoromethoxy) phenacyl bromide Step3 2-Aminothiazole Intermediate (Core Scaffold) Step1->Step3 EtOH, Reflux (Hantzsch Synthesis) Step2 Thiourea Derivative (Nucleophile) Step2->Step3 Step5 Final Non-Nucleoside SAHH Inhibitor Step3->Step5 Pd(dppf)Cl2, Base (Cross-Coupling) Step4 Boronic Acid Derivative (Suzuki Coupling) Step4->Step5

Synthetic workflow for non-nucleoside SAHH inhibitors via Hantzsch thiazole cyclization.

Protocol B: SAHH Biochemical Inhibition Assay (Coupled Enzyme System)
  • Enzyme Preparation: Incubate recombinant human SAH hydrolase (10 nM) with the synthesized -OCF₃ thiazole inhibitor (using a 10-point serial dilution) in 50 mM potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately determining the IC₅₀ of slow-binding allosteric inhibitors.

  • Substrate Initiation: Add S-adenosylhomocysteine (SAH) to a final concentration of 10 μM.

  • Coupled Detection: Add homocysteine α,γ-lyase (1 U/mL) and a fluorogenic thiol-reactive probe (e.g., ThioGlo-1). Causality: SAH hydrolase cleaves SAH into adenosine and homocysteine[1]. The lyase immediately consumes the generated homocysteine to produce H₂S, which reacts with the probe to emit fluorescence (Ex 380 nm / Em 510 nm). This coupled system continuously removes homocysteine from the environment, preventing product-feedback inhibition and ensuring linear steady-state kinetics.

  • Data Analysis: Plot the initial velocity (fluorescence units/min) versus inhibitor concentration using a four-parameter logistic regression to calculate the IC₅₀.

Conclusion

The transition from nucleoside to non-nucleoside SAH hydrolase inhibitors is a necessary evolution in antiviral and epigenetic drug discovery[4]. By utilizing 2-Bromo-5-(trifluoromethoxy)phenacyl bromide , medicinal chemists can rapidly construct highly lipophilic, metabolically stable thiazole scaffolds. The strategic placement of the trifluoromethoxy group solves the metabolic liabilities of older generations, while the ortho-bromo substituent provides the modularity required to achieve nanomolar potency.

References

  • Title: Synthesis, Mechanism of Action, and Antiviral Activity of a New Series of Covalent Mechanism-Based Inhibitors of S-Adenosyl-l-Homocysteine Hydrolase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Novel Non-nucleoside DOT1L R231Q Inhibitors with Improved Pharmacokinetic Properties and Anti-lung Cancer Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Antivirals and antiviral strategies Source: Nature Reviews Drug Discovery (via PMC - NIH) URL: [Link]

  • Title: Molecular strategies to inhibit the replication of RNA viruses Source: Antiviral Research (via PMC - NIH) URL: [Link]

Sources

Comparative

A Comparative Guide to 2-Bromo-5-(trifluoromethoxy)phenacyl bromide and Other Alkylating Agents for Cysteine Modification

In the dynamic fields of chemical biology and drug development, the precise and selective modification of proteins is paramount. Alkylating agents, which covalently modify nucleophilic residues on proteins, are indispens...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic fields of chemical biology and drug development, the precise and selective modification of proteins is paramount. Alkylating agents, which covalently modify nucleophilic residues on proteins, are indispensable tools for elucidating protein function, identifying drug targets, and developing novel therapeutics. Among the various amino acid targets, cysteine, with its highly nucleophilic thiol group, stands out as a prime site for targeted modification.

This guide provides an in-depth comparison of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide , a specialized α-haloketone, with other commonly employed alkylating agents. We will delve into the chemical principles governing their reactivity and selectivity, present available experimental data, and provide detailed protocols for their application in a research setting. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting an alkylating agent for their specific experimental needs.

Introduction to Alkylating Agents and the Significance of Cysteine Targeting

Protein alkylation is a fundamental technique in proteomics and chemical biology.[1] It involves the formation of a stable covalent bond between an electrophilic alkylating agent and a nucleophilic amino acid residue on a protein. Cysteine's thiol group (-SH) is a particularly attractive target due to its high nucleophilicity at physiological pH, making it one of the most reactive amino acid side chains.

The primary objectives of cysteine alkylation in proteomics are:

  • Preventing Disulfide Bond Formation: By capping free thiols, alkylation prevents the formation or reformation of disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis.

  • Introducing Probes and Tags: Alkylating agents can be functionalized with reporter groups such as fluorophores, biotin, or isotopically labeled tags for protein identification, quantification, and localization studies.[2]

  • Drug Discovery and Development: Covalent inhibitors that target cysteine residues in enzymes or other proteins are a growing class of therapeutics.[3]

The ideal cysteine-reactive alkylating agent should exhibit high reactivity towards thiols, excellent selectivity over other nucleophilic residues, and stability under experimental conditions.

2-Bromo-5-(trifluoromethoxy)phenacyl bromide: A Specialized α-Haloketone

2-Bromo-5-(trifluoromethoxy)phenacyl bromide belongs to the class of α-haloketones, which are known for their reactivity as alkylating agents.[4] The presence of the carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it susceptible to nucleophilic attack.

The key structural features influencing its reactivity are:

  • α-Bromo Ketone Moiety: This is the primary reactive center, where the bromine atom acts as a leaving group upon nucleophilic substitution.

  • Trifluoromethoxy (-OCF₃) Group: This substituent on the phenyl ring is strongly electron-withdrawing, which can further enhance the electrophilicity of the carbonyl carbon and, by extension, the α-carbon. The trifluoromethoxy group is also highly lipophilic, which can influence the agent's solubility and interaction with proteins.[5]

Comparative Analysis with Other Alkylating Agents

To understand the performance of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide, we will compare it with several widely used alkylating agents.

Iodoacetamide (IAM) and 2-Chloroacetamide (CAA)

Iodoacetamide and its chloro- and bromo-analogs are the most common reagents for cysteine alkylation in proteomics. Their reactivity follows the order of the halogen's leaving group ability: I > Br > Cl.

FeatureIodoacetamide (IAM)2-Chloroacetamide (CAA)
Reactivity HighModerate
Primary Target CysteineCysteine
Known Off-Targets Methionine, Lysine, Histidine, Aspartate, Glutamate, Tyrosine, N-terminusMethionine, Lysine, Histidine
Advantages High reactivity, well-established protocolsLower off-target reactivity compared to IAM
Disadvantages Prone to off-target modifications, light-sensitiveSlower reaction kinetics than IAM

Studies have shown that while iodoacetamide is highly effective, it can lead to a significant number of off-target modifications, which can complicate data analysis.[5] Chloroacetamide offers a milder alternative with fewer side reactions, but at the cost of longer reaction times.

N-Ethylmaleimide (NEM)

N-Ethylmaleimide is another popular cysteine-specific alkylating agent that reacts via a Michael addition mechanism.

FeatureN-Ethylmaleimide (NEM)
Reactivity High, pH-dependent
Primary Target Cysteine
Known Off-Targets Lysine, Histidine
Advantages High specificity for thiols at neutral pH
Disadvantages Can form stereoisomers upon reaction, potential for hydrolysis

NEM exhibits excellent selectivity for cysteine residues, particularly at pH values between 6.5 and 7.5.[6] However, its reactivity is highly pH-dependent, and it can also react with other nucleophiles at higher pH.

Phenacyl Bromides: General Reactivity Profile

Phenacyl bromides, as a class, are effective alkylating agents. Their reactivity is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of nucleophilic substitution, while electron-donating groups decrease it.[7][8]

One study on the reactivity of para-substituted phenacyl bromides with benzoate and cinnamate ions showed a clear trend of increased reaction rates with more electron-withdrawing substituents.[9] While this study did not involve cysteine, it provides a good indication of the electronic effects on the reactivity of the phenacyl bromide core.

Expected Performance of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

Based on the chemical principles discussed, we can extrapolate the expected performance of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide:

  • Reactivity: The presence of the strongly electron-withdrawing trifluoromethoxy group is expected to enhance the reactivity of the α-carbon towards nucleophilic attack by cysteine, likely making it more reactive than unsubstituted phenacyl bromide. Its reactivity relative to iodoacetamide would require direct experimental comparison.

  • Selectivity: Like other α-haloketones, it is expected to primarily target cysteine residues. However, the potential for off-target modification of other nucleophilic residues such as histidine, lysine, and methionine cannot be ruled out and would need to be experimentally verified.

  • Applications: The trifluoromethoxy group offers a unique feature for certain applications. For instance, the fluorine atoms can serve as a probe for ¹⁹F NMR studies, and the increased lipophilicity might be advantageous for targeting proteins in hydrophobic environments.

Experimental Protocols

The following section provides generalized protocols for protein alkylation. These should be optimized for the specific protein and experimental goals.

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for bottom-up proteomic analysis.

G cluster_0 Sample Preparation a 1. Protein Solubilization & Denaturation (e.g., in 8 M urea or 6 M guanidine HCl) b 2. Reduction of Disulfide Bonds (e.g., with DTT or TCEP) a->b Expose cysteine residues c 3. Alkylation of Cysteines (Add alkylating agent, incubate in the dark) b->c Prevent disulfide reformation d 4. Quench Excess Alkylating Agent (e.g., with DTT or β-mercaptoethanol) c->d Stop the reaction e 5. Sample Cleanup & Digestion (e.g., buffer exchange followed by trypsin digestion) d->e Prepare for MS f 6. Mass Spectrometry Analysis e->f

Workflow for in-solution protein alkylation.

Step-by-Step Methodology:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). This unfolds the protein, making the cysteine residues accessible.

  • Reduction:

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 37°C for 30-60 minutes. This step reduces all disulfide bonds to free thiols.

  • Alkylation:

    • Add the alkylating agent. For a direct comparison, equimolar concentrations of the different agents should be used. A common starting point is a 5-fold molar excess of the alkylating agent over the reducing agent.

      • For 2-Bromo-5-(trifluoromethoxy)phenacyl bromide: Prepare a fresh stock solution in a compatible organic solvent like acetonitrile or DMSO and add it to the protein solution.

      • For Iodoacetamide: Add from a freshly prepared stock solution in the same buffer to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30-60 minutes. The reaction is light-sensitive for some reagents like iodoacetamide.

  • Quenching:

    • Quench the reaction by adding a thiol-containing reagent, such as DTT to a final concentration of 20 mM or β-mercaptoethanol. This consumes any unreacted alkylating agent.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange to remove the denaturant and excess reagents, followed by enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of alkylation. The mass shift corresponding to the alkylating agent will be observed on modified cysteine residues.

Visualizing the Alkylation Reaction Mechanism

The alkylation of a cysteine residue by an α-haloketone like 2-Bromo-5-(trifluoromethoxy)phenacyl bromide proceeds via a nucleophilic substitution (Sₙ2) reaction.

Sₙ2 mechanism of cysteine alkylation.

Data-Driven Comparison: A Call for Further Research

While a theoretical comparison provides valuable insights, a definitive guide to the performance of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide requires direct experimental evidence. Quantitative kinetic studies measuring the second-order rate constants for its reaction with cysteine and other nucleophilic amino acids are needed. Furthermore, comprehensive proteomic studies are necessary to profile its selectivity and off-target effects in a complex biological system.

The table below summarizes the known and expected properties of the discussed alkylating agents. The data for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is largely predictive and awaits experimental validation.

Alkylating AgentPrimary TargetRelative Reactivity (Predicted/Known)Key AdvantagesKey Disadvantages
Iodoacetamide CysteineHighFast reaction, well-establishedHigh off-target reactivity
2-Chloroacetamide CysteineModerateLower off-target reactivitySlower reaction kinetics
N-Ethylmaleimide CysteineHigh (pH-dependent)High specificity at neutral pHpH-dependent reactivity
2-Bromo-5-(trifluoromethoxy)phenacyl bromide CysteineHigh (Predicted)Potential for ¹⁹F NMR, enhanced reactivityLack of experimental data on selectivity and off-targets

Conclusion and Future Outlook

2-Bromo-5-(trifluoromethoxy)phenacyl bromide presents itself as a potentially valuable tool for cysteine modification, offering the prospect of enhanced reactivity due to its electronic properties and unique labeling opportunities through its trifluoromethoxy group. However, its practical utility in comparison to established reagents like iodoacetamide and N-ethylmaleimide can only be fully assessed through rigorous experimental investigation.

Future studies should focus on:

  • Kinetic Analysis: Determining the reaction rates of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide with cysteine and other amino acids to provide a quantitative measure of its reactivity and selectivity.

  • Proteome-wide Selectivity Profiling: Utilizing chemoproteomic platforms to map the full spectrum of its protein targets and off-targets in a cellular context.

  • Application Development: Exploring its use in specific applications, such as ¹⁹F NMR-based studies of protein structure and dynamics, and as a warhead for the development of targeted covalent inhibitors.

By systematically addressing these knowledge gaps, the scientific community can fully harness the potential of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide and expand the repertoire of chemical tools available for probing the complex world of the proteome.

References

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]

  • Das, S., et al. (2019). Development of a new fluorescent probe for cysteine detection in processed food samples. Analytical and Bioanalytical Chemistry, 411(23), 6145-6154. [Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (n.d.). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • Weerapana, E., & Imperiali, B. (2019). Reactive-cysteine profiling for drug discovery. FEBS letters, 593(6), 576-586. [Link]

  • A novel fluorescence probe for the selective detection of cysteine in aqueous solutions and imaging in living cells and mice. (n.d.). RSC Publishing. [Link]

  • West, G. M., et al. (2016). Targeted Mass Spectrometry-Based Approach for Protein-Ligand Binding Analyses in Complex Biological Mixtures Using a Phenacyl Bromide Modification Strategy. Analytical chemistry, 88(22), 11053-11060. [Link]

  • A Mass Spectrometry-Based Proteomics Workflow for Concurrent Profiling of Protein Thiol Oxidation and Phosphorylation. (2025). PNNL. [Link]

  • Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. (n.d.). RSC Publishing. [Link]

  • Ren, D., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 11(11), 3066-3075. [Link]

  • Hacker, S. M., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemistry. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. (2021). ChemRxiv. [Link]

  • Ren, D., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & cellular proteomics : MCP, 14(11), 3066-75. [Link]

  • Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides. (2025). Chemical Review and Letters. [Link]

  • Paulo, J. A., et al. (2011). Mass Spectrometry-Based Proteomics for Translational Research: A Technical Overview. Current protocols in protein science, Chapter 25, Unit25.2. [Link]

  • Selectivity Profiling of Bromodomain PROTACs Using Chemical Inducers of Proximity DNA-Encoded Library Screening. (2025). PubMed. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (2023). PubMed. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. (2025). ResearchGate. [Link]

  • Proteome-wide profiling of the selectivity of diverse electrophiles (part 2). (2025). EMBL-EBI. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). PubMed. [Link]

  • Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. (n.d.). PMC. [Link]

  • Selectivity of labeled bromoethylamine for protein alkylation. (2012). PubMed. [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (2013). UbiQ. [Link]

  • N-phenacylthiazolium bromide decreases renal and increases urinary advanced glycation end products excretion without ameliorating diabetic nephropathy in C57BL/6 mice. (2001). PubMed. [Link]

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Validation

A Comparative Guide to Alkylating Agents: Benchmarking 2-Bromo-5-(trifluoromethoxy)phenacyl bromide Against Novel "Borrowing Hydrogen" Reagents

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is of paramount importance. For decades, α-halo ketones, such as phenacyl bromides, have been reliable workhorses for the alkylation of a wide array of nucleophiles. This guide provides an in-depth technical comparison of a specialized phenacyl bromide, 2-Bromo-5-(trifluoromethoxy)phenacyl bromide , against a class of novel, greener reagents utilized in "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This comparison will provide researchers, scientists, and drug development professionals with objective data and actionable insights to inform their synthetic strategies.

The subject of our focus, 2-Bromo-5-(trifluoromethoxy)phenacyl bromide, is a valuable building block due to the presence of the trifluoromethoxy (-OCF₃) group. This substituent is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles.[1][2]

This guide will first delve into the classical reactivity of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide in SN2 reactions. Subsequently, we will introduce the concept of "borrowing hydrogen" catalysis, a more atom-economical and environmentally benign approach to alkylation. Finally, a direct comparison of these two methodologies will be presented, supported by experimental data and detailed protocols.

The Classical Approach: α-Alkylation with 2-Bromo-5-(trifluoromethoxy)phenacyl bromide

Phenacyl bromides are potent electrophiles that readily undergo bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including enolates, amines, and thiols. The reactivity of the α-carbon is significantly enhanced by the adjacent carbonyl group, which stabilizes the transition state.[3] The trifluoromethoxy group at the 5-position of the phenyl ring is a moderate electron-withdrawing group, which can further influence the electrophilicity of the benzylic carbon.[4]

A typical application of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide is the α-alkylation of ketones. This reaction proceeds via the formation of an enolate from a ketone, which then acts as the nucleophile.

Visualizing the Mechanism: SN2 Alkylation

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products ketone Ketone enolate Enolate ketone->enolate Deprotonation base Base base->enolate phenacyl_bromide 2-Bromo-5-(trifluoromethoxy)phenacyl bromide alkylated_ketone α-Alkylated Ketone phenacyl_bromide->alkylated_ketone salt Salt phenacyl_bromide->salt Leaving Group Departure enolate->alkylated_ketone SN2 Attack

Caption: SN2 mechanism for ketone alkylation.

The Novel Alternative: "Borrowing Hydrogen" Catalysis

"Borrowing Hydrogen" (BH) or "hydrogen autotransfer" catalysis has emerged as a powerful and sustainable alternative to traditional alkylation methods.[5][6] This strategy utilizes alcohols as the alkylating agents, with water being the only byproduct. The process is typically catalyzed by transition metal complexes, such as those of iridium, ruthenium, or iron.[1][4]

The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, which "borrows" the hydrogen atoms. The in-situ generated carbonyl compound then reacts with a nucleophile (e.g., a ketone enolate) to form an α,β-unsaturated intermediate. Finally, the metal catalyst returns the "borrowed" hydrogen to this intermediate, yielding the alkylated product and regenerating the catalyst.

Visualizing the Catalytic Cycle: Borrowing Hydrogen

Borrowing_Hydrogen cluster_catalyst Catalytic Cycle Alcohol Alcohol Aldehyde/Ketone Aldehyde/Ketone Alcohol->Aldehyde/Ketone [M]-H₂ α,β-Unsaturated Ketone α,β-Unsaturated Ketone Aldehyde/Ketone->α,β-Unsaturated Ketone + Ketone Enolate (Aldol Condensation) α-Alkylated Ketone α-Alkylated Ketone α,β-Unsaturated Ketone->α-Alkylated Ketone [M]+H₂ [M] [M] [M]-H₂ [M]-H₂ [M]->[M]-H₂ Oxidation [M]-H₂->[M] Reduction

Caption: Catalytic cycle of "Borrowing Hydrogen".

Head-to-Head Comparison: Performance Benchmark

ParameterTraditional Alkylation with Phenacyl Bromide"Borrowing Hydrogen" with Benzyl Alcohol
Alkylating Agent 2-Bromo-5-(trifluoromethoxy)phenacyl bromideBenzyl alcohol
Nucleophile AcetophenoneAcetophenone
Typical Catalyst None (or base-mediated)[Cp*IrCl₂]₂, Ru complexes, Fe complexes[1][5]
Base Strong base (e.g., NaH, LDA)Catalytic base (e.g., t-BuOK)[5]
Solvent Anhydrous organic solvents (e.g., THF, DMF)Toluene, t-amyl alcohol, or even water[4][5]
Temperature 0 °C to room temperatureOften requires heating (80-150 °C), though milder conditions are being developed[1][4]
Reaction Time 1-6 hours12-24 hours
Typical Yield 70-90%80-95%
Byproducts Stoichiometric amounts of bromide saltsWater
Green Chemistry Poor atom economy, use of hazardous reagentsHigh atom economy, use of greener reagents

Discussion of Comparative Data:

The traditional alkylation with phenacyl bromides offers the advantage of generally faster reaction times and milder temperatures. However, it suffers from poor atom economy due to the generation of stoichiometric amounts of salt waste. Furthermore, the synthesis of the phenacyl bromide itself requires the use of hazardous brominating agents.[10]

In contrast, the "borrowing hydrogen" methodology represents a significant advancement in green chemistry. The use of readily available and less toxic alcohols as alkylating agents, coupled with the generation of water as the sole byproduct, makes this a highly atom-economical process.[11] While often requiring higher temperatures, ongoing research is focused on developing more active catalysts that can operate under milder conditions.[1] The catalytic nature of the base also reduces waste compared to the stoichiometric amounts required in traditional enolate chemistry.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for the α-alkylation of acetophenone.

Protocol 1: α-Alkylation of Acetophenone with a Phenacyl Bromide (Representative)

Materials:

  • Acetophenone (1.0 equiv)

  • Sodium hydride (1.1 equiv, 60% dispersion in mineral oil)

  • 2-Bromo-5-(trifluoromethoxy)phenacyl bromide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetophenone in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Alkylation of Acetophenone with Benzyl Alcohol via "Borrowing Hydrogen" Catalysis

Materials:

  • Acetophenone (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • [Cp*IrCl₂]₂ (Iridium catalyst, 1-2 mol%)

  • Potassium tert-butoxide (t-BuOK, 10-20 mol%)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a sealable reaction tube, add acetophenone, benzyl alcohol, [Cp*IrCl₂]₂, and potassium tert-butoxide.

  • Add toluene to the tube and seal it.

  • Heat the reaction mixture in an oil bath at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Comparative Evaluation

Workflow start Define Synthetic Target (α-Alkylated Ketone) reagent_selection Select Alkylating Agent start->reagent_selection phenacyl_bromide 2-Bromo-5-(trifluoromethoxy)phenacyl bromide reagent_selection->phenacyl_bromide alcohol Corresponding Alcohol reagent_selection->alcohol phenacyl_protocol S_N2 Alkylation Protocol phenacyl_bromide->phenacyl_protocol bh_protocol Borrowing Hydrogen Protocol alcohol->bh_protocol protocol_design Design Experimental Protocol execution Execute Experiments phenacyl_protocol->execution bh_protocol->execution analysis Analyze Results execution->analysis comparison Compare Performance Metrics (Yield, Purity, Green Metrics) analysis->comparison conclusion Draw Conclusion and Select Optimal Route comparison->conclusion

Caption: Workflow for comparing alkylating agents.

Conclusion and Future Perspectives

2-Bromo-5-(trifluoromethoxy)phenacyl bromide remains a potent and effective reagent for the α-alkylation of ketones and other nucleophiles, offering reliable reactivity under well-established conditions. The presence of the trifluoromethoxy group makes it a particularly valuable tool in the synthesis of complex molecules for life sciences applications.

However, the paradigm of synthetic chemistry is shifting towards more sustainable and environmentally friendly methodologies. In this context, "borrowing hydrogen" catalysis presents a compelling alternative. While it may currently require more demanding reaction conditions in some cases, the benefits of high atom economy, the use of greener reagents, and the generation of benign byproducts are undeniable.

For researchers and drug development professionals, the choice between these two approaches will depend on a variety of factors, including the specific synthetic target, the scale of the reaction, the availability of catalysts, and the importance of green chemistry principles in their workflow. As research into "borrowing hydrogen" catalysis continues to yield more efficient and milder catalytic systems, it is poised to become an increasingly attractive and mainstream strategy for C-C and C-X bond formation, challenging the long-standing dominance of traditional alkylating agents like phenacyl bromides.

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